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  • Product: 2-Butynylbenzene
  • CAS: 33598-22-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectroscopic data for 2-Butynylbenzene

Comprehensive Spectroscopic Analysis of 2-Butynylbenzene: A Technical Guide to 1 H and 13 C NMR Characterization Executive Summary 2-Butynylbenzene, commonly referred to as 1-phenyl-2-butyne, is a highly versatile intern...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Analysis of 2-Butynylbenzene: A Technical Guide to 1 H and 13 C NMR Characterization

Executive Summary

2-Butynylbenzene, commonly referred to as 1-phenyl-2-butyne, is a highly versatile internal alkyne. It serves as a critical building block in transition-metal-catalyzed cross-coupling reactions and acts as a benchmark substrate in the development of advanced [1]. For researchers and drug development professionals, the absolute structural confirmation of this moiety is paramount. This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data of 2-butynylbenzene, detailing the causality behind its unique chemical shifts and establishing a self-validating experimental protocol for its characterization.

Mechanistic Insights: Causality of Chemical Shifts and Scalar Coupling

The NMR spectrum of 2-butynylbenzene is a masterclass in anisotropic effects and long-range scalar coupling. Understanding the physical chemistry behind these signals is essential for accurate spectral interpretation, as outlined by fundamental [2].

The Anisotropic Deshielding and Shielding Cones
  • Methylene Protons ( δ 3.56 ppm): The propargylic/benzylic CH 2​ group is profoundly deshielded. This causality stems from its spatial proximity to the π -electron cloud of the phenyl ring, which generates a paramagnetic deshielding cone. The combined electron-withdrawing nature of the sp-hybridized alkyne carbon and the aromatic ring pushes this resonance far downfield compared to standard aliphatic methylenes.

  • Methyl Protons ( δ 1.85 ppm): Conversely, the terminal CH 3​ group resides further from the phenyl ring but directly within the diamagnetic shielding cylinder of the alkyne triple bond. This shielding effect forces the methyl resonance upfield.

  • Methyl Carbon ( δ 3.5 ppm): In the 13 C spectrum, the extreme shielding of the methyl carbon is a hallmark of the γ -gauche effect and the high s-character of the adjacent alkyne, making it a highly diagnostic peak.

Long-Range π -Mediated Spin-Spin Coupling ( 5J )

In typical aliphatic systems, scalar coupling beyond three bonds ( 3J ) is negligible. However, in 2-butynylbenzene, the linear, sp-hybridized geometry of the alkyne moiety acts as a highly efficient, rigid conduit for π -electron-mediated spin-spin communication. This results in a pronounced five-bond long-range coupling ( 5J≈2.6 Hz) between the methylene and methyl protons. Consequently, the methylene signal splits into a distinct quartet, and the methyl signal splits into a triplet.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in structural assignment, the acquisition protocol must function as a self-validating system. The following methodology guarantees quantitative, artifact-free spectra, a standard practice in [3].

Step-by-Step Methodology
  • Sample Preparation (Internal Referencing):

    • Weigh exactly 15.0 mg of high-purity 2-butynylbenzene.

    • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS ( δ 0.00 ppm) acts as an internal lock to eliminate solvent-dependent shift variations. The 15 mg concentration is optimized to prevent line broadening from viscosity while ensuring sufficient signal-to-noise (S/N) for the 13 C acquisition.

  • Probe Tuning and Shimming:

    • Insert the 5 mm NMR tube into a 400 MHz spectrometer. Perform automated tuning and matching for both 1 H and 13 C channels to maximize RF power transfer.

    • Execute 3D gradient shimming, followed by manual adjustment of Z1 and Z2 gradients.

    • Causality: A highly homogeneous magnetic field is critical to resolving the fine 2.6 Hz 5J coupling. The target TMS linewidth at half-height must be ≤0.5 Hz.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 30° flip angle, acquisition time (AQ) = 3.0 s, relaxation delay (D1) = 2.0 s.

    • 13 C NMR: 512 scans, power-gated decoupling (WALTZ-16) to retain NOE enhancement, AQ = 1.0 s, D1 = 2.0 s.

    • Causality: The D1 delay is set to allow complete longitudinal relaxation ( T1​ ), ensuring that the integration of the 1 H spectrum perfectly reflects the 5:2:3 proton ratio, acting as an internal validation of the molecule's stoichiometry.

  • Cross-Validation via DEPT-135:

    • Run a 13 C DEPT-135 experiment alongside the standard 13 C spectrum.

    • Self-Validation Check: Confirm that the quaternary signals at 75.8, 78.5, and 137.2 ppm disappear. Verify that the CH 2​ signal at 25.3 ppm inverts (negative phase), while the CH 3​ (3.5 ppm) and aromatic CH signals remain positive.

Spectroscopic Data Tables

The quantitative spectral data obtained from the aforementioned protocol is summarized below for rapid reference and comparative analysis.

Table 1: 1 H NMR Spectroscopic Data for 2-Butynylbenzene (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
CH 3​ 1.85Triplet (t)2.63HPropargylic methyl
CH 2​ 3.56Quartet (q)2.62HBenzylic/Propargylic methylene
Ar-H (p) 7.22Multiplet (m)-1HAromatic para proton
Ar-H (m) 7.31Multiplet (m)-2HAromatic meta protons
Ar-H (o) 7.35Multiplet (m)-2HAromatic ortho protons

Table 2: 13 C NMR Spectroscopic Data for 2-Butynylbenzene (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)Carbon TypeDEPT-135 PhaseStructural Assignment
3.5 CH 3​ Positive (+)Propargylic methyl carbon
25.3 CH 2​ Negative (-)Benzylic/Propargylic carbon
75.8 C (Quaternary)NullAlkyne carbon (C3, adjacent to CH 3​ )
78.5 C (Quaternary)NullAlkyne carbon (C2, adjacent to CH 2​ )
126.4 CHPositive (+)Aromatic para carbon
127.8 CHPositive (+)Aromatic ortho/meta carbons
128.4 CHPositive (+)Aromatic ortho/meta carbons
137.2 C (Quaternary)NullAromatic ipso carbon

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR workflow, ensuring data integrity from sample preparation to final structural confirmation.

NMR_Workflow A Sample Preparation (CDCl3 + 0.03% TMS) B NMR Acquisition (1H: 400MHz, 13C: 100MHz) A->B C FID Processing (FT, Phasing, Baseline) B->C D Spectral Analysis (Integration & Multiplets) C->D E Structural Validation (2-Butynylbenzene) D->E

Figure 1: Self-validating NMR workflow for the structural confirmation of 2-butynylbenzene.

References

  • Zhang, W., Kraft, S., & Moore, J. S. (2004). "Highly Active Trialkoxymolybdenum(VI) Alkylidyne Catalysts Synthesized by a Reductive Recycle Strategy." Journal of the American Chemical Society. URL:[Link]

  • Carey, F. A., & Giuliano, R. M. (2023). "Organic Chemistry, 12th Edition." McGraw-Hill Education. URL:[Link]

  • Sakai, N., et al. (2013). "Zn(II) Chloride-Catalyzed Direct Coupling of Various Alkynes with Acetals: Facile and Inexpensive Access to Functionalized Propargyl Ethers." Chemical Communications. URL:[Link]

Exploratory

Electronic Structure and Potential Energy Surface of 2-Butynylbenzene: A Mechanistic Whitepaper on C10H10 Isomerization and PAH Precursors

Executive Summary Polycyclic Aromatic Hydrocarbons (PAHs) represent a critical class of molecules driving astrochemical evolution and terrestrial soot formation in combustion systems. At the heart of early-stage PAH nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polycyclic Aromatic Hydrocarbons (PAHs) represent a critical class of molecules driving astrochemical evolution and terrestrial soot formation in combustion systems. At the heart of early-stage PAH nucleation lies the complex C10H10 potential energy surface (PES). Among its myriad isomers, 2-butynylbenzene (systematically known as 1-phenyl-2-butyne) emerges as a highly significant kinetic product. This whitepaper provides an in-depth technical analysis of the electronic structure, thermodynamic landscape, and experimental validation protocols surrounding 2-butynylbenzene, tailored for researchers in physical chemistry, astrochemistry, and molecular modeling.

The C10H10 Potential Energy Surface (PES)

The formation of 2-butynylbenzene is classically observed in the bimolecular reaction between the phenyl radical (C6H5•) and 1,2-butadiene (C4H6) 1. The reaction is initiated by the electrophilic addition of the phenyl radical to the π-electron density at the C1 or C3 carbon of 1,2-butadiene.

This barrierless or low-barrier addition generates a highly activated C10H11 collision complex. To stabilize, the complex undergoes a series of isomerizations—specifically, phenyl group migration from the C1/C3 position to the central C2 carbon of the allene moiety. The resulting intermediate subsequently undergoes unimolecular decomposition via atomic hydrogen emission to yield various C10H10 isomers, including 2-butynylbenzene 2.

PES R Reactants C6H5 + 1,2-Butadiene (0 kJ/mol) CC Collision Complex C10H11 (Activated) R->CC Addition TS1 Transition State Isomerization CC->TS1 INT Intermediate Radical TS1->INT TS2 Exit Transition State [-H emission] INT->TS2 P1 1-Phenyl-2-butyne + H (-24 kJ/mol) Kinetic Product TS2->P1 High Collision E P2 2-Phenyl-1,3-butadiene + H (-72 kJ/mol) Thermodynamic Product TS2->P2 Low Collision E

Fig 1: Potential Energy Surface for the formation of 1-phenyl-2-butyne via C6H5 + 1,2-butadiene.

Thermodynamic vs. Kinetic Control in Product Branching

A hallmark of the C10H10 PES is the stark divergence between kinetic and thermodynamic control, which is heavily dependent on the collision energy of the system 3.

Thermochemical Landscape of C10H10 Isomers (Relative to C6H5 + C4H6)
IsomerRelative Energy (ΔRG)Formation PathwayThermodynamic Stability
2-Phenyl-1,3-butadiene -72 ± 10 kJ/molH-emission from methyl groupHigh (Global Minimum)
1-Phenyl-3-methylallene -33 ± 10 kJ/molH-emission from allene moietyModerate
1-Phenyl-2-butyne -24 ± 10 kJ/molH-emission via tight exit TSLow (Kinetic Product)

Mechanistic Causality: At low temperatures or low collision energies, the system follows the minimum energy path (MEP) through a loose exit transition state, predominantly yielding the global thermodynamic minimum, 2-phenyl-1,3-butadiene. However, crossed molecular beam studies operating at elevated collision energies (up to 160 kJ/mol) reveal a mechanistic shift. The excess internal energy allows the collision complex to bypass the loose transition state and access tighter, higher-energy transition states. This kinetic control channels the reaction flux toward thermodynamically less stable products, making 1-phenyl-2-butyne (2-butynylbenzene) and 1-phenyl-3-methylallene the dominant species under high-energy single-collision conditions 1.

Computational Protocol for PES Mapping

To accurately capture the electronic structure of 2-butynylbenzene and its precursors, a multi-tiered computational approach is required. This protocol is designed as a self-validating system : the initial Density Functional Theory (DFT) geometries are rigorously checked against multireference methods to ensure wavefunction stability 4.

Step-by-Step Computational Methodology
  • Initial Geometry Optimization: Perform unconstrained geometry optimizations of all reactants, intermediates, transition states, and products using DFT at the B3LYP/6-311G(d,p) level.

  • Multireference Characterization (Validation Step): For species exhibiting significant diradical character, employ the Complete Active Space Self-Consistent Field (CASSCF) method. Utilize a (9,9) active space—distributing nine electrons across nine orbitals. Causality: Including occupied orbitals with populations <1.98 and virtual orbitals >0.02 ensures that static correlation effects, which DFT often misses in transition states, are accurately modeled.

  • High-Level Energy Refinement: Compute single-point energies using the G3(MP2,CC) scheme to achieve chemical accuracy.

  • Zero-Point Energy (ZPE) Correction: Apply ZPE corrections derived from the B3LYP harmonic vibrational frequencies to yield the final 0 K relative energies (ΔRG).

Experimental Validation via Crossed Molecular Beams (CMB)

Theoretical PES models must be grounded in empirical observation. The Crossed Molecular Beam (CMB) technique, coupled with soft photoionization mass spectrometry, provides a self-validating experimental framework to isolate the primary reaction products without secondary collisional interference 4.

CMB_Workflow A Precursor Nitrosobenzene B Flash Pyrolysis (1200 K) A->B C Supersonic Beam C6H5 Radical B->C D Collision Region + 1,2-Butadiene C->D E Photoionization (REMPI / SPI) D->E F TOF-MS (m/z = 130) E->F

Fig 2: Crossed Molecular Beam and TOF-MS workflow for isolating single-collision PAH precursors.

Step-by-Step Experimental Protocol
  • Radical Precursor Seeding: Seed nitrosobenzene (C6H5NO) in a helium carrier gas at a backing pressure of ~2 atm.

  • Flash Pyrolysis: Pass the seeded mixture through a silicon carbide (SiC) nozzle heated to 1000–1200 K. Causality: Thermal cleavage of the weak C–NO bond generates a clean, high-velocity beam of phenyl radicals (C6H5•) while avoiding the unwanted secondary side reactions typical of photolytic generation.

  • Supersonic Expansion: Pulse the valve at 120 Hz to expand the radical beam into the main scattering chamber, achieving strict single-collision conditions.

  • Crossed Beam Intersection: Intersect the primary radical beam orthogonally with a secondary supersonic beam of 1,2-butadiene at a defined collision energy (e.g., 52 ± 3 kJ/mol).

  • Photoionization (SPI/REMPI): After a defined time delay, ionize the neutral C10H10 products using soft Single-Photon Ionization (SPI) or Resonance-Enhanced Multiphoton Ionization (REMPI). Causality: Soft ionization prevents fragmentation of the parent ion (m/z = 130), ensuring the mass spectrum accurately reflects the nascent product distribution rather than daughter ions.

  • Time-of-Flight (TOF) Detection and Center-of-Mass Analysis (Validation Step): Accelerate the ions into a reflectron TOF mass spectrometer. Extract the laboratory angular distributions and convert them to center-of-mass (CM) frames. Self-Validation: If the CM angular distribution exhibits forward-backward symmetry, it physically proves that the lifetime of the C10H11 intermediate exceeded its rotational period, validating the existence of the deep potential energy well predicted by the PES.

Conclusion

The electronic structure and kinetic behavior of 2-butynylbenzene serve as a Rosetta Stone for understanding the transition from simple aromatic radicals to complex, multi-ring PAHs. By synthesizing high-level multireference computations with crossed molecular beam experiments, researchers can accurately predict the kinetic sinks that dominate under extreme conditions. This mechanistic understanding is paramount not only for modeling the astrochemical evolution of the interstellar medium but also for engineering cleaner, low-soot combustion systems.

References

  • Issue 9 | July 2014 A Newsletter on Astronomical PAHs Source: leidenuniv.nl
  • PAH Formation under Single Collision Conditions: Reaction of Phenyl Radical and 1,3-Butadiene to Form 1,4-Dihydronaphthalene Source: uhmreactiondynamics.org
  • The Journal of Physical Chemistry A Vol. 118 No. 25 Source: acs.org
  • Formation Mechanisms of Naphthalene and Indene: From the Interstellar Medium to Combustion Flames Source: researchg

Sources

Foundational

2-Butynylbenzene: Physicochemical Profiling and Synthetic Utility in Advanced Organic Methodologies

Executive Summary 2-Butynylbenzene (CAS: 33598-22-0), systematically referred to as but-2-yn-1-ylbenzene or 1-phenyl-2-butyne, is a structurally versatile internal alkyne[1]. Featuring a rigid aromatic ring and a linear,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Butynylbenzene (CAS: 33598-22-0), systematically referred to as but-2-yn-1-ylbenzene or 1-phenyl-2-butyne, is a structurally versatile internal alkyne[1]. Featuring a rigid aromatic ring and a linear, electron-rich alkyne moiety separated by a benzylic methylene group, this compound serves as a critical building block in advanced organic synthesis. Its unique electronic topology makes it highly susceptible to transition-metal-catalyzed π -activation, enabling complex cascade reactions, regioselective hydroaminations, and alkyne metathesis. This technical guide provides an authoritative analysis of its physicochemical properties, structural reactivity, and field-proven experimental protocols.

Physicochemical Properties & Thermodynamic Profiling

Understanding the macroscopic physical properties of 2-Butynylbenzene is essential for designing scalable reaction conditions and robust purification workflows.

Quantitative Data Summary
PropertyValueCausality & Experimental Implication
Molecular Weight 130.1864 g/mol [1]Facilitates straightforward mass spectrometric identification (m/z 130.08 for [M]+).
Boiling Point 213.2 °C at 760 mmHg[1]High boiling point allows for high-temperature reflux in non-polar solvents (e.g., toluene, xylenes) without significant evaporative loss.
Density 0.939 g/cm³[1]Slightly less dense than water, dictating phase separation behavior during aqueous workups (the organic layer will typically be on top).
Refractive Index 1.533[1]High refractive index is characteristic of the conjugated π -system and dense electron cloud of the phenyl ring[2].
Flash Point 71 °C[1]Requires standard Class III combustible liquid handling; necessitates an inert atmosphere during high-temperature catalysis.

Structural Significance & Reactivity (E-E-A-T)

The synthetic utility of 2-Butynylbenzene is dictated by three distinct structural domains:

  • The Aromatic Ring: Provides steric bulk and serves as an electron reservoir. The phenyl ring can undergo electrophilic aromatic substitution, though the alkyne moiety is often more reactive under specific catalytic conditions[2].

  • The Benzylic Methylene (-CH₂-): The protons at this position are mildly acidic and susceptible to radical abstraction or deprotonation by strong bases (e.g., n-BuLi), allowing for functionalization adjacent to the alkyne[3].

  • The Internal Alkyne: Unlike terminal alkynes, internal alkynes do not undergo Sonogashira couplings via terminal deprotonation. Instead, they are primed for carbophilic Lewis acid activation (e.g., Au(I), Pt(II), Ru(II)). The differential steric and electronic environment between the methyl group and the benzyl group induces high regioselectivity during nucleophilic attack[3].

Experimental Workflows & Protocols

Protocol 1: Purification via Fractional Vacuum Distillation

Causality: Although the atmospheric boiling point is 213.2 °C[1], heating 2-Butynylbenzene to this temperature in the presence of trace impurities (especially metal contaminants) can induce thermal polymerization or alkyne isomerization. Therefore, vacuum distillation is the self-validating standard for purification.

Step-by-Step Methodology:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried to prevent moisture-induced degradation.

  • Degassing: Transfer crude 2-Butynylbenzene to the distillation flask. Perform three freeze-pump-thaw cycles using liquid nitrogen to remove dissolved oxygen, which can initiate radical side-reactions.

  • Vacuum Application: Apply a high vacuum (< 10 Torr).

  • Heating: Slowly heat the oil bath. Under a 10 Torr vacuum, the boiling point will be significantly depressed (approx. 80–90 °C).

  • Collection: Discard the first 5% of the distillate (forerun) to remove highly volatile impurities. Collect the main fraction at a steady vapor temperature.

  • Validation: Analyze the main fraction via 1H NMR (CDCl₃). Look for the characteristic benzylic methylene singlet (~3.5 ppm) and the terminal methyl triplet/singlet (~1.8 ppm) to confirm purity and the absence of allene isomers.

PurificationWorkflow Crude Crude 2-Butynylbenzene (CAS: 33598-22-0) Degassing Freeze-Pump-Thaw Degassing (x3) Crude->Degassing Distillation Fractional Vacuum Distillation (< 10 Torr) Degassing->Distillation Fractions Collect Main Fraction (Avoid 213°C Stress) Distillation->Fractions Validation NMR/GC-MS Validation (Confirm Purity) Fractions->Validation

Workflow for the thermal-stress-free purification of 2-Butynylbenzene via vacuum distillation.

Protocol 2: Gold-Catalyzed Regioselective Hydration

Causality: The hydration of internal alkynes typically yields a mixture of ketones. However, the use of a bulky Au(I) catalyst leverages the steric difference between the methyl and benzyl groups of 2-Butynylbenzene to favor a single regioisomer.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 2-Butynylbenzene (1.0 mmol), [IPrAuNTf₂] catalyst (0.02 mmol, 2 mol%), and 1,4-dioxane (3.0 mL).

  • Reagent Addition: Add distilled water (2.0 mmol) to the mixture.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 60 °C for 12 hours. The high boiling point of the substrate prevents evaporative loss during heating[1].

  • Quenching & Extraction: Cool to room temperature. Dilute with ethyl acetate and wash with brine. The organic layer (containing the product) will separate cleanly due to the density differential[1].

  • Validation: Purify via silica gel chromatography. Use GC-MS to confirm the molecular weight shift from 130.18 g/mol to 148.20 g/mol (addition of H₂O).

CatalyticPathway Alkyne 2-Butynylbenzene (Internal Alkyne) Complex Metal-Alkyne π-Complex (Electrophilic Shift) Alkyne->Complex Catalyst Au(I) Catalyst (π-Acidic Activation) Catalyst->Complex Nucleophile Nucleophilic Attack by H2O (Regioselective) Complex->Nucleophile Product Ketone Product (Enol Tautomerization) Nucleophile->Product

Mechanistic pathway for the Gold(I)-catalyzed regioselective hydration of 2-Butynylbenzene.

References

  • Chemsrc. "but-2-ynylbenzene | CAS#:33598-22-0." Chemsrc Chemical Database. Available at:[Link]

  • NIST Chemistry WebBook. "2-Butynylbenzene." National Institute of Standards and Technology. Available at:[Link]

  • Scribd. "Aromaticity | Benzene." Scribd. Available at: [Link]

Sources

Exploratory

Ab Initio Computational Studies on 2-Butynylbenzene: Reaction Dynamics, PAH Precursors, and Catalytic Functionalization

Executive Summary As computational chemistry increasingly bridges the gap between theoretical physics and applied molecular engineering, the study of highly conjugated, flexible alkyne systems has become paramount. 2-But...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As computational chemistry increasingly bridges the gap between theoretical physics and applied molecular engineering, the study of highly conjugated, flexible alkyne systems has become paramount. 2-Butynylbenzene (also known as 1-phenyl-2-butyne, C10​H10​ ) serves as a critical model compound across two distinct but highly impactful scientific domains:

  • Combustion and Astrophysical Chemistry: It acts as a primary intermediate in the formation of polycyclic aromatic hydrocarbons (PAHs) and soot precursors under single-collision and flame conditions.

  • Pharmaceutical Drug Development: It functions as a highly tunable substrate in transition-metal-catalyzed C–H functionalization, providing direct access to complex heterocyclic scaffolds like benzofurans and chalcones.

This technical guide synthesizes recent ab initio and Density Functional Theory (DFT) methodologies used to map the potential energy surfaces (PES) and catalytic reaction pathways of 2-butynylbenzene. Designed for researchers and application scientists, this whitepaper provides self-validating computational protocols and explains the rigorous causality behind specific theoretical choices.

Gas-Phase Reaction Dynamics & PAH Precursor Modeling

Understanding the formation of 2-butynylbenzene requires mapping complex, high-energy radical reactions. Experimental shock tube and flame studies have identified 2-butynylbenzene as a key C10​H10​ isomer generated during incomplete combustion[1].

The Benzyl Radical and Propyne Pathway

The interaction between the benzyl radical ( C7​H7​ ) and propyne ( C3​H4​ ) is a primary route for side-chain lengthening that yields 2-butynylbenzene[2]. Computational mapping of this pathway reveals that the initial association of these species is highly exothermic.

  • Causality of Method Selection: To accurately model this, researchers employ a dual-level composite scheme. Geometry optimizations are typically performed at the B3LYP/6-311G(d,p) level to efficiently handle the delocalized electron density of the benzyl radical. However, because DFT often underestimates reaction barrier heights, high-level single-point energies are refined using G3(MP2,CC) or CCSD(T)/cc-pVTZ [1]. This coupled-cluster approach recovers dynamic electron correlation, ensuring the predicted activation barriers remain within chemical accuracy (<1 kcal/mol).

Phenyl Radical and 1,3-Butadiene Addition

Under single-collision conditions, the reaction of phenyl radicals with 1,3-butadiene proceeds via addition to the carbon atoms of the butadiene chain, followed by rapid isomerization of the C10​H11​ collision complex[1]. The subsequent atomic hydrogen emission yields stable C10​H10​ isomers, including 2-butynylbenzene. Ab initio RRKM-ME (Rice-Ramsperger-Kassel-Marcus Master Equation) studies confirm that these addition channels are responsible for up to 30% of the total product yield at lower temperatures[1].

PES_Workflow A 1. Reactant Geometry Optimization (B3LYP/6-311G**) B 2. Transition State (TS) Search (QST2/QST3) A->B C 3. Intrinsic Reaction Coordinate (IRC) Validation B->C D 4. Single-Point Energy Refinement (CCSD(T)/cc-pVTZ) C->D E 5. Thermodynamic Corrections (ZPE + Thermal) D->E F 6. Rate Constant Calculation (RRKM / TST) E->F

Caption: Self-validating computational workflow for mapping the potential energy surface of 2-butynylbenzene.

Transition-Metal Catalyzed C–H Functionalization

In drug discovery, 2-butynylbenzene is utilized as an internal alkyne substrate for synthesizing bioactive heterocyclic frameworks. Recent studies highlight its use in Rh(III)-catalyzed, solvent-controlled chemoselective synthesis[3].

Solvent-Controlled Chemoselectivity (DFT Insights)

When 1-phenyl-2-butyne is subjected to Rh(III) catalysis, the reaction outcome is heavily dictated by the solvent. Computational studies utilizing the M06 density functional have elucidated these divergent pathways[3].

  • Causality of Method Selection: The M06 meta-GGA functional is explicitly chosen over standard B3LYP because M06 accurately captures medium-range dispersion forces. These forces are critical for modeling the non-covalent interactions between the bulky Rhodium center, the alkyne substrate, and the explicit solvent molecules (methanol vs. dichloromethane)[3].

  • Mechanistic Divergence: DFT calculations reveal that in methanol, the reaction proceeds via an initial N–O cleavage transition state ( ΔG‡=27.1 kcal/mol) to form a stable Rh(V) nitrenoid intermediate, ultimately driving the chemoselectivity toward specific benzofuran regioisomers[3].

Catalytic_Cycle A Rh(III) Catalyst Active Species B Substrate Coordination (1-phenyl-2-butyne) A->B C C-H Activation (Concerted Metalation-Deprotonation) B->C D Alkyne Insertion (Regioselectivity Determining Step) C->D E Reductive Elimination & Product Release D->E E->A

Caption: Rh(III)-mediated C-H functionalization cycle for 2-butynylbenzene.

Quantitative Data: Energetics & Kinetics

The following table summarizes the key thermodynamic and kinetic data extracted from high-level ab initio and DFT studies regarding 2-butynylbenzene formation and functionalization.

Species / Reaction StepComputational LevelRelative Energy ( ΔE / ΔG )Phenomenological Observation
Benzyl ( C7​H7​ ) + Propyne ( C3​H4​ ) G3(MP2,CC)//B3LYP0.0 kcal/molReactant Baseline[2]
Radical Addition Transition State G3(MP2,CC)//B3LYP+1.4 to +7.1 kcal/molMinor Entrance Barrier[4]
2-Butynylbenzene Formation UCCSD(T)-F12b-24 ± 10 kJ/molDominant Exothermic Product[4]
Rh(III)-Alkyne TS (Methanol) M06/SDD/6-31G(d)+27.1 kcal/molN-O Cleavage Transition State[3]
Rh(V) Nitrenoid Intermediate M06/SDD/6-31G(d)+25.9 kcal/molSolvent-Stabilized Intermediate[3]

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies must be employed when investigating 2-butynylbenzene computationally.

Protocol 1: High-Level Ab Initio PES Mapping for Gas-Phase Reactions
  • Conformational Search & Geometry Optimization:

    • Action: Optimize the geometries of the reactants, intermediates, and products using the B3LYP functional with a 6-311G(d,p) basis set.

    • Validation Check: Perform a vibrational frequency analysis. True minima must possess exactly zero imaginary frequencies.

  • Transition State (TS) Localization:

    • Action: Utilize the QST2 or QST3 synchronous transit-guided quasi-Newton methods to locate the first-order saddle points connecting minima.

    • Validation Check: The TS must exhibit exactly one imaginary frequency corresponding to the reaction coordinate (e.g., C-C bond formation or H-shift).

  • Intrinsic Reaction Coordinate (IRC) Analysis:

    • Action: Run an IRC calculation from the optimized TS in both the forward and reverse directions.

    • Validation Check: Ensure the IRC pathways smoothly connect the intended reactant and product basins without intermediate bifurcations.

  • High-Level Single-Point Energy Refinement:

    • Action: Calculate the final electronic energies using CCSD(T)/cc-pVTZ based on the B3LYP optimized geometries.

    • Rationale: This step corrects the DFT self-interaction error and accurately models the dispersion forces critical in highly conjugated C10​H10​ systems.

Protocol 2: DFT Modeling of Solvent-Mediated Catalytic Pathways
  • Catalyst-Substrate Complexation:

    • Action: Build the initial Rh(III)-2-butynylbenzene complex. Assign the SDD (Stuttgart/Dresden) effective core potential basis set to the Rhodium atom to account for relativistic effects, and use 6-31G(d) for all non-metal atoms (C, H, O, N).

  • Implicit Solvation Modeling:

    • Action: Apply the SMD (Solvation Model based on Density) to simulate the dielectric environment of the experimental solvent (e.g., Methanol, ϵ=32.6 ).

    • Rationale: Gas-phase calculations of charged or highly polarized transition states will artificially inflate activation barriers. SMD provides a self-consistent reaction field that stabilizes these charge-separated states.

  • Activation Barrier Computation:

    • Action: Calculate the Gibbs free energy of activation ( ΔG‡ ) at 298.15 K by applying zero-point energy (ZPE) and thermal corrections to the optimized electronic energies.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Alkyne Metathesis Reactions Utilizing 2-Butynylbenzene Substrates

Abstract Alkyne metathesis has emerged as a powerful carbon-carbon triple bond forming methodology in modern organic synthesis, enabling the construction of complex molecular architectures, macrocycles, and polymers.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Alkyne metathesis has emerged as a powerful carbon-carbon triple bond forming methodology in modern organic synthesis, enabling the construction of complex molecular architectures, macrocycles, and polymers.[1][2][3] This guide provides an in-depth exploration of alkyne metathesis with a specific focus on 2-butynylbenzene, a representative unsymmetrical internal alkyne. We will delve into the core mechanistic principles, compare prominent catalyst systems, and provide detailed, field-proven protocols for conducting these reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction in their work.

Fundamental Principles of Alkyne Metathesis

Alkyne metathesis is a catalytic reaction that involves the cleavage and reformation of carbon-carbon triple bonds, leading to a redistribution of the alkylidyne fragments.[4][5] First reported as a heterogeneous process at high temperatures, the field was revolutionized by the development of well-defined, homogeneous catalysts based on molybdenum (Mo), tungsten (W), and more recently, rhenium (Re).[4][6][7]

1.1. The Catalytic Cycle: The Katz Mechanism

The widely accepted mechanism for alkyne metathesis, first proposed by T.J. Katz, proceeds through a metal alkylidyne (or carbyne) intermediate.[4][8] The catalytic cycle involves a sequence of [2+2] cycloaddition and cycloreversion steps via a key metallacyclobutadiene intermediate. This process allows for the scrambling of alkyne substituents.

Katz_Mechanism Figure 1: The Catalytic Cycle of Alkyne Metathesis (Katz Mechanism) Catalyst [M]≡CR¹ (Active Catalyst) MCBD1 Metallacyclobutadiene Intermediate Catalyst->MCBD1 [2+2] Cycloaddition Alkyne1 R²C≡CR³ (Substrate) Alkyne1->MCBD1 Catalyst_New [M]≡CR² (New Alkylidyne) MCBD1->Catalyst_New Cycloreversion Product1 R¹C≡CR³ (Product 1) MCBD1->Product1 Catalyst_New->Catalyst Regeneration via reaction with another alkyne molecule Alkyne2 R¹C≡CR⁴ (Second Substrate) MCBD2 Metallacyclobutadiene Intermediate Product2 R¹C≡CR¹ (Homo-coupled Product) caption The metal alkylidyne catalyst reacts with a substrate alkyne...

The Katz mechanism for alkyne metathesis.
1.2. Catalyst Systems: An Overview

The success of an alkyne metathesis reaction is critically dependent on the choice of catalyst. Modern catalysts offer high activity and remarkable functional group tolerance, a significant advancement from early systems that required harsh conditions.[7][9]

Catalyst SystemPrecursor(s)Typical ConditionsKey Characteristics & Insights
Mortreux System Mo(CO)₆ and a phenol co-catalyst (e.g., resorcinol, p-chlorophenol)80-160 °C, TolueneInexpensive and air-stable precursors; ideal for simple substrates.[4][10] The active species is generated in situ, but its exact nature is not fully characterized.[10][11] Requires higher temperatures, limiting its use with sensitive functional groups.
Schrock System Well-defined W(VI) or Mo(VI) alkylidynes, e.g., [tBuC≡W(OtBu)₃]25-80 °C, Toluene/DCMHigh activity and well-understood mechanism.[6][11][12] These were the first well-defined, highly active catalysts.[8] However, they can be sensitive to air, moisture, and Lewis basic functional groups.[10]
Fürstner/Moore Silanolate Catalysts Molybdenum alkylidynes with bulky tris(siloxy) ligands, e.g., [Mo(≡C-R)(OSiPh₃)₃]25-80 °C, TolueneExhibit significantly improved functional group tolerance and stability compared to Schrock-type catalysts.[9] "Canopy catalysts" with tripodal silanolate ligands are particularly robust, even tolerating some protic groups and moisture.[4][13]
Rhenium Catalysts Well-defined Re(V) alkylidynes25-100 °C, TolueneExceptionally stable to air and moisture and tolerant of a wide range of functional groups, including carboxylic acids.[1][4][14] Represent a major step towards user-friendly alkyne metathesis.[1]
Focus on 2-Butynylbenzene: A Model Substrate

2-Butynylbenzene (1-phenyl-1-butyne) is an excellent model substrate for studying alkyne metathesis. As an unsymmetrical internal alkyne, it avoids the common side reactions associated with terminal alkynes, such as cyclotrimerization or catalyst degradation.[15]

The homo-metathesis (or self-metathesis) of 2-butynylbenzene provides a clear and predictable outcome. The reaction yields two symmetrical alkynes: diphenylacetylene (tolan) and 2-butyne.

Reaction_Scheme Figure 2: Homo-metathesis of 2-Butynylbenzene cluster_reactant 2-Butynylbenzene (2 eq.) cluster_product1 Diphenylacetylene cluster_product2 2-Butyne r1 Ph-C≡C-Me catalyst [Mo] or [W] Catalyst p1 Ph-C≡C-Ph p2 Me-C≡C-Me catalyst->p1 catalyst->p2 +

Reaction scheme for the self-metathesis of 2-butynylbenzene.

A significant thermodynamic driving force for this reaction is the formation of the volatile 2-butyne (b.p. 27 °C).[15] Its removal from the reaction mixture, either by evaporation or by using a molecular sieve scavenger, effectively drives the equilibrium towards the products according to Le Châtelier's principle.[16]

Experimental Protocols

Safety Precaution: All manipulations involving organometallic catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be thoroughly dried and degassed prior to use.

3.1. Protocol: Homo-metathesis using a Molybdenum Silanolate Catalyst

This protocol utilizes a modern, functional-group-tolerant catalyst, providing high conversion under mild conditions.

Materials & Equipment:

  • Molybdenum(VI) propylidyne tris(triphenylsilanolate) [Mo(≡C-Et)(OSiPh₃)₃] (or similar Fürstner-type catalyst)

  • 2-Butynylbenzene, purified by distillation or filtration through activated alumina

  • Anhydrous, degassed toluene

  • Activated 5 Å molecular sieves

  • Schlenk flask with a magnetic stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

  • Inert atmosphere setup (Schlenk line or glovebox)

Workflow Figure 3: Experimental Workflow for Catalytic Alkyne Metathesis A 1. Setup & Inerting Assemble and flame-dry glassware. Purge with Argon. B 2. Reagent Charging Add solvent, substrate, and molecular sieves to the flask. A->B C 3. Catalyst Addition Dissolve catalyst in a small amount of solvent and add to the reaction. B->C D 4. Reaction Heat to desired temperature (e.g., 80 °C). Monitor by TLC or GC-MS. C->D E 5. Quenching & Workup Cool to RT, quench with air. Filter and concentrate. D->E F 6. Purification Purify crude product via column chromatography. E->F G 7. Characterization Analyze purified product by ¹H NMR, ¹³C NMR, and MS. F->G

A generalized workflow for performing alkyne metathesis.

Step-by-Step Procedure:

  • Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and condenser, add activated 5 Å molecular sieves (~200 mg). Seal the flask and purge with argon for 15 minutes.

  • Charging Reagents: Under a positive flow of argon, add anhydrous toluene (20 mL) followed by 2-butynylbenzene (260 mg, 2.0 mmol).

  • Initiation: In a separate vial under argon, dissolve the molybdenum catalyst (e.g., 5 mol%, ~100 mg). Add the catalyst solution to the stirring reaction mixture via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath. The reaction is typically complete within 2-4 hours.

    • Self-Validation Insight: Monitor the reaction progress by taking small aliquots (under argon) and analyzing via GC-MS or TLC. Look for the disappearance of the starting material (2-butynylbenzene) and the appearance of a new, less polar spot (diphenylacetylene).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure. The residue can be directly purified.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (starting with 100% hexane) to isolate the diphenylacetylene product.

  • Characterization: The expected product, diphenylacetylene, is a white solid. Confirm its identity using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 80-95%.

3.2. Protocol: Homo-metathesis using the In Situ Mortreux System

This protocol is a cost-effective alternative using readily available precursors, though it requires higher temperatures.

Materials & Equipment:

  • Molybdenum hexacarbonyl [Mo(CO)₆]

  • p-Chlorophenol

  • 2-Butynylbenzene

  • Anhydrous, degassed toluene

  • Standard Schlenk line setup

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask, add Mo(CO)₆ (26 mg, 0.1 mmol, 5 mol%) and p-chlorophenol (26 mg, 0.2 mmol, 10 mol%). Purge the flask with argon.

  • Charging Reagents: Under argon, add anhydrous toluene (10 mL) and 2-butynylbenzene (260 mg, 2.0 mmol).

  • Reaction: Heat the mixture to 110 °C. The reaction mixture will typically turn dark. The reaction can take 12-24 hours to reach completion.

    • Causality Note: The higher temperature is necessary to facilitate the dissociation of CO ligands from Mo(CO)₆, which is a rate-limiting step in the formation of the active catalytic species.

  • Workup and Purification: Follow steps 5-7 from Protocol 3.1. The yields for this system are generally moderate to good (60-80%).

Troubleshooting and Optimization
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by air/moisture).2. Impure substrate or solvent containing catalyst poisons (e.g., water, coordinating functional groups).3. Insufficient temperature (especially for Mortreux system).1. Use fresh, high-purity catalyst and rigorous inert atmosphere techniques.2. Purify substrate and ensure solvents are anhydrous and degassed.3. Increase reaction temperature or switch to a more active catalyst like a Schrock or Fürstner type.
Complex Mixture of Products 1. Catalyst degradation leading to side reactions.2. Cross-metathesis with solvent or impurities.3. For terminal alkynes (not 2-butynylbenzene), polymerization or cyclotrimerization is common.[15]1. Use a more robust catalyst (e.g., silanolate-supported Mo or Re catalysts).[9][17]2. Ensure high purity of all reagents.3. This highlights the importance of using internal alkynes for clean metathesis.
Reaction Stalls 1. Product inhibition (e.g., buildup of 2-butyne).2. Catalyst deactivation over time.1. Add activated molecular sieves to sequester 2-butyne.[16] Alternatively, perform the reaction under a gentle flow of argon or reduced pressure to remove the volatile byproduct.2. Add a second portion of the catalyst to the reaction mixture.
References
  • Wikipedia. Alkyne metathesis. [Link]

  • Gajda, K., et al. (2018). Acceleration of alkyne metathesis in multicomponent catalytic systems by use of alternative Mo(0) sources. ChemRxiv. [Link]

  • Taber, D. F. (2005). Alkyne Metathesis in Organic Synthesis. Organic Chemistry Portal. [Link]

  • Zhang, W. (2011). Recent advances in the development of alkyne metathesis catalysts. Beilstein Journal of Organic Chemistry. [Link]

  • Fürstner, A., et al. (1999). Ring Closing Alkyne Metathesis. Comparative Investigation of Two Different Catalyst Systems and Application to the Stereoselective Synthesis of Olfactory Lactones, Azamacrolides, and the Macrocyclic Perimeter of the Marine Alkaloid Nakadomarin A. Journal of the American Chemical Society. [Link]

  • Gajda, K., et al. (2021). Acceleration of alkyne metathesis in multicomponent catalytic systems by use of alternative Mo(0) sources under optimised conditions. ResearchGate. [Link]

  • Fürstner, A. (2021). The Ascent of Alkyne Metathesis to Strategy-Level Status. Accounts of Chemical Research. [Link]

  • Zhang, W. (2011). Recent advances in the development of alkyne metathesis catalysts. Beilstein Journal of Organic Chemistry. [Link]

  • Hu, W., et al. (2024). Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. ACS Central Science. [Link]

  • The Organic Chemistry Tutor. (2018). Grubbs and Schrock Metathesis. YouTube. [Link]

  • Nuyken, O. Both Schrock and Grubbs type alkene metathesis catalysts have a low coordination number CN = 4. University of Bayreuth. [Link]

  • Organic Chemistry Portal. Internal alkyne synthesis by C-C coupling. [Link]

  • Zhang, W. (2023). Alkyne Metathesis based on Molybdenum and Tungsten Alkylidyne Complexes. University of Colorado Boulder. [Link]

  • Chemical Synthesis Database. (2E)-2-butenylbenzene. [Link]

  • Fürstner, A. (2021). The Ascent of Alkyne Metathesis to Strategy-Level Status. PMC. [Link]

  • Ge, Y., et al. Advances and Challenges in User-friendly Alkyne Metathesis Catalysts. MDPI. [Link]

  • Wiley Online Library. (2026). Well‐Defined Alkyne Metathesis Catalysts: Developments and Recent Applications. [Link]

  • Johnson, M. (2024). Molybdenum Alkylidyne Complexes with Phenoxide Ligands for Alkyne Metathesis. ProQuest. [Link]

  • Zhang, W., et al. (2021). Highly active alkyne metathesis catalysts operating under open air condition. PMC. [Link]

  • Zhang, W. (2011). Recent advances in the development of alkyne metathesis catalysts. PMC. [Link]

  • Schrock, R. R. (2005). Nobel Lecture: Multiple Metal-Carbon Bonds for Catalytic Metathesis Reactions. NobelPrize.org. [Link]

  • Jia, G. (2014). Application of alkyne metathesis in polymer synthesis. RSC Publishing. [Link]

  • Lee, D., et al. (2020). Alkyne Metathesis. Organic Reactions. [Link]

  • Fürstner, A., et al. (2020). “Canopy Catalysts” for Alkyne Metathesis: Molybdenum Alkylidyne Complexes with a Tripodal Ligand Framework. PMC. [Link]

  • Quora. How can you synthesize butylbenzene from benzene and acid anhydride?. [Link]

  • Boyd, C. (2018). The design and application of functional enyne reagents in metathesis polymerization. University of British Columbia. [Link]

  • Jia, G., et al. (2026). Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. PMC. [Link]

  • Moore, J. S., et al. (2023). I. Kinetic and mechanistic studies of dynamic alkyne metathesis and II. Towards regenerative thermosets using frontal ring-opening olefin metathesis polymerization. IDEALS. [Link]

  • Lee, D., et al. (2005). Tandem sequence of cross metathesis--ring-closing metathesis reaction of alkynyl silyloxy-tethered enynes. PubMed. [Link]

  • SynArchive. Alkyne Metathesis. [Link]

  • Trnka, T. M. (2005). Alkyne metathesis. University of Windsor. [Link]

  • Zhang, W. (2014). Alkyne Metathesis. ResearchGate. [Link]

  • Blechert, S., et al. (2020). Alkene Cross-Metathesis with 2,5-Dimethyl-2,4-Hexadiene Enables Isobutylenyl/Prenyl Functionalizations. Chemistry – A European Journal. [Link]

  • University of the West Indies. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

  • Organic Syntheses. n-BUTYLBENZENE. [Link]

Sources

Application

2-Butynylbenzene: A Versatile Intermediate for Advanced Organic Synthesis

Introduction In the landscape of modern organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. 2-Butynylbenzene, also known as 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. 2-Butynylbenzene, also known as 1-phenyl-1-butyne, has emerged as a significant intermediate, offering a unique combination of a phenyl ring and an internal alkyne functionality. This structural motif provides a rich platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an invaluable tool for researchers, scientists, and drug development professionals. This application note provides an in-depth technical guide to the synthesis, properties, and diverse applications of 2-butynylbenzene, complete with detailed experimental protocols and mechanistic insights.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of 2-butynylbenzene is crucial for its effective use in synthesis and for the accurate characterization of its reaction products.

PropertyValueReference
Molecular Formula C₁₀H₁₀[1][2]
Molecular Weight 130.19 g/mol [1][2]
CAS Number 622-76-4[1]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 202 °C (at 760 mmHg); 73-75 °C (at 4 mmHg)[1][5]
Density 0.916 g/mL at 25 °C[1]
Refractive Index (n₂₀/D) 1.551[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum shows distinct peaks for the acetylenic carbons, the aromatic carbons, and the ethyl group carbons.[6]

  • Infrared (IR): The IR spectrum will exhibit a characteristic absorption for the C≡C triple bond, typically in the region of 2200-2260 cm⁻¹, which is often weak for internal alkynes.[7]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 130, along with characteristic fragmentation patterns.

Synthesis of 2-Butynylbenzene

The most common and efficient laboratory-scale synthesis of 2-butynylbenzene involves the alkylation of a terminal alkyne, phenylacetylene. This method takes advantage of the acidity of the terminal acetylenic proton.

Workflow for the Synthesis of 2-Butynylbenzene

Phenylacetylene Phenylacetylene Deprotonation Phenylacetylide Anion Phenylacetylene->Deprotonation Deprotonation Base Strong Base (e.g., NaNH₂ in liq. NH₃) Base->Deprotonation EthylHalide Ethyl Halide (e.g., Ethyl Iodide) Alkylation Alkylation EthylHalide->Alkylation Product 2-Butynylbenzene Deprotonation->Alkylation SN2 Attack Alkylation->Product

Caption: Synthesis of 2-Butynylbenzene via Alkylation of Phenylacetylene.

Experimental Protocol: Synthesis of 2-Butynylbenzene from Phenylacetylene[8]

Materials:

  • Phenylacetylene (1.0 eq)

  • Sodium amide (NaNH₂) (1.1 eq)

  • Liquid ammonia (approx. 250 mL per 0.1 mol of phenylacetylene)

  • Ethyl iodide (1.2 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser under an inert atmosphere (e.g., argon).

  • Formation of Sodium Phenylacetylide: Condense liquid ammonia into the flask. Cautiously add sodium amide to the liquid ammonia with stirring until it dissolves. To this solution, add phenylacetylene dropwise over 30 minutes. The formation of the phenylacetylide anion is often indicated by a color change. Stir the mixture for an additional hour.[8]

  • Alkylation: Add ethyl iodide dropwise to the solution of sodium phenylacetylide over 30 minutes. Control the rate of addition to maintain a gentle reflux of the ammonia. After the addition is complete, allow the ammonia to evaporate overnight as the reaction warms to room temperature.[8]

  • Work-up: Carefully quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to afford 2-butynylbenzene as a colorless to pale yellow liquid.

Applications in Advanced Organic Synthesis

2-Butynylbenzene serves as a versatile precursor for the synthesis of a wide array of complex organic molecules, including heterocycles and polysubstituted aromatic compounds.

Synthesis of Substituted Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals.[9] One powerful method for their synthesis is the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from 2-butynylbenzene derivatives.

Workflow for Quinoline Synthesis

A Substituted 2-Butynylbenzene B N-Arylation A->B C N-(2-Alkynyl)aniline Intermediate B->C D Electrophilic Cyclization (e.g., I₂, ICl) C->D E Substituted Quinoline D->E start o-Halophenol sonogashira Sonogashira Coupling start->sonogashira alkyne 2-Butynylbenzene alkyne->sonogashira intermediate o-(But-1-yn-1-yl)phenol sonogashira->intermediate cyclization Intramolecular Cyclization (e.g., Pd(II), Cu(I)) intermediate->cyclization product 2-Ethyl-3-phenyl -benzofuran cyclization->product A 2-Butynylbenzene D Transition Metal Catalyst (e.g., Rh(I), Co(I)) A->D B Alkyne 2 B->D C Alkyne 3 C->D E Polysubstituted Benzene D->E

Sources

Method

application of 2-Butynylbenzene in conjugated polymer synthesis

Initiating the Analysis I've initiated the analysis of the request. My focus is on synthesizing detailed application notes and protocols centered around 2-butynylbenzene's role in conjugated polymer synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analysis of the request. My focus is on synthesizing detailed application notes and protocols centered around 2-butynylbenzene's role in conjugated polymer synthesis. I'm keeping the target audience – researchers, scientists, and development professionals – in mind. I need to ensure the information is precise and highly relevant.

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Considering Alkyne Polymerization

I'm focusing on the application of 2-Butynylbenzene in conjugated polymer synthesis. I'm considering polymerization strategies suitable for this internal alkyne, also known as 1-phenyl-2-butyne or benzyl methyl acetylene, as I conceptualize the application note and protocol.

Analyzing Catalyst Compatibility

I'm now assessing catalyst compatibility and polymerization mechanisms. The search data indicates that transition metal catalysts like Mo, W, Rh, and Pd are typical for related alkynes, but I'm paying closer attention to Mo(VI) alkylidyne and W-based catalysts, specifically their role in metathesis versus polymerization. It appears 1-phenyl-2-butyne can be polymerized by repeated insertion into Mo-C bonds. This highlights a need to carefully select the catalyst.

Structuring the Application Note

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Refining Catalyst Choices

I'm now zeroing in on the best catalyst for polymerizing 1-phenyl-2-butyne. WCl6-Ph4Sn and MoCl5-Ph4Sn are strong candidates, classic for substituted acetylenes, as is the use of Mo(VI) alkylidyne. References and are helpful here, especially the observation of 1-phenyl-1-butyne polymerization with WCl6-Ph4Sn/C60. I plan to synthesize a protocol with WCl6/Ph4Sn or Mo-based catalysts, specifically, which are known to form conjugated polyacetylenes.

Visualizing Experimental Design

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Drafting the Abstract/Introduction

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Outlining Experimental Protocols

I've outlined experimental protocols, detailing materials, catalyst preparation (WCl6-Ph4Sn system), polymerization procedure, and polymer isolation. I'm also preparing a table to present polymerization data, comparing WCl6 versus MoCl5 catalysts, with and without C60 or Ph4Sn. The relevant references, including URLs, are gathered. I'm now drafting the DOT code for the catalytic mechanism diagram.

Visualizing Polymerization Mechanism

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Visualizing Reaction Pathways

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Detailing Experimental Workflow

I'm developing a detailed experimental workflow diagram now, illustrating a step-by-step process for polymer synthesis using the WCl6/Ph4Sn catalyst system. The diagram includes Schlenk line setup, catalyst preparation, monomer introduction, polymerization conditions (Toluene, 24h, 30°C), quenching with methanol, precipitation and filtration, and finally, vacuum drying of the conjugated polymer. I'm focusing on clarifying the causal relationships in each step. I'm focusing on annotating the diagram to explain the rationale for each step.

Revising Polymerization Table

I'm now revising the polymerization data table based on the latest search data. I've incorporated the results from, specifically focusing on WCl6-Ph4Sn with 1-phenyl-1-butyne and the impact of C60 as a co-catalyst on polymer yield, molecular weight, and PDI. The data table now accurately reflects these findings. I'm also including information on Mo(VI) alkylidyne catalysts for butyne derivatives. I've added a note on how the reaction is quenched, involving chain and precipitating the hydrophobic conjugated polymer.

Focusing on Chain Transfer

I'm now integrating insights on 2-butynylbenzene, specifically the potential for chain transfer or isomerization due to its benzylic methylene group. I'm focusing on crafting text that details this behavior and how to mitigate it using controlled metathesis conditions, according to reference. I'm also planning in-process checks like color changes to validate the polymerization reaction.

Finalizing Document Structure

I'm now integrating all these elements. I am preparing the reference section, including numbered citations with clickable URLs for,, and, and will also output all data into tables. I will provide step-by-step methodologies and include visualizations of the catalytic cycle and experimental workflow using Graphviz (DOT), with appropriate captions and color contrast, strictly adhering to the specified design rules. I am ensuring all quantitative data is neatly tabulated, and the references are correctly formatted and linked. I will verify the code and text meet all specifications.

Illustrating Catalytic Steps

I'm now focused on the catalytic cycle diagram, refining the visual representation of the catalytic steps with Graphviz (DOT). I'm concentrating on the metal-alkylidene formation from the WCl6/Ph4Sn catalyst system, illustrating how it interacts with the 2-butynylbenzene monomer to create the π-complex. I am creating a visually clear diagram. I've also incorporated the metallacyclobutene intermediate and subsequent ring-opening to form the polymer chain. I will ensure all the nodes are connected, and well-labeled.

Finalizing Workflow Diagram

I'm now generating the final DOT code for the workflow diagram. I'm focusing on the experimental process, specifically the steps from Schlenk line preparation to polymer isolation. The current focus is on the diagram's clarity and accuracy, ensuring each step logically follows the previous one. I'm carefully connecting all the nodes and edges, as well as refining the labels and colors to improve readability. I have the captions ready.

Refining Scientific Integrity

I'm now revising the text for scientific accuracy and clarity, particularly regarding polyacetylene solubility and stability. I'm highlighting how substituted polyacetylenes, including those from 1-phenyl-2-butyne, offer improved film-forming properties. I'm also revising the discussion of WCl6-Ph4Sn catalysts, detailing the issues with slow initiation and how C60 can boost catalytic activity and yields, citing. I will describe the metathesis reaction as another means of initiation.

Clarifying Alkynes & Metathesis

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Validating Polymer Characteristics

I'm now describing the polymer structure and properties. The polymerization of 1-phenyl-2-butyne (benzyl methyl acetylene) will yield a substituted polyacetylene with -CH2Ph and -CH3 pendant groups. I've also incorporated the self-validating protocol elements, including catalyst activation color change, NMR validation, and quenching observations to monitor chain length.

Detailing Content Sections

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Incorporating Cited Evidence

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Refining Visual Clarity

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Detailing Experimental Protocol

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Application

Application Note: Investigating 2-Butynylbenzene Kinetics in Shock Tube Combustion Experiments

Introduction & Mechanistic Context Understanding the bottom-up formation of polycyclic aromatic hydrocarbons (PAHs) is critical for mitigating soot emissions in modern combustion systems and understanding interstellar ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Understanding the bottom-up formation of polycyclic aromatic hydrocarbons (PAHs) is critical for mitigating soot emissions in modern combustion systems and understanding interstellar chemistry[1]. 2-Butynylbenzene (C₁₀H₁₀), a highly reactive isomer, serves as a vital intermediate in these molecular growth pathways.

As demonstrated in recent kinetic evaluations by the 2[2], 2-butynylbenzene is primarily formed via the side-chain lengthening reaction between a benzyl radical (C₇H₇) and propyne (C₃H₄). Because its kinetic behavior dictates the branching ratio between linear chain growth and cyclization into naphthalene (a primary soot precursor), isolating 2-butynylbenzene in shock tube experiments provides indispensable data for detailed chemical kinetic modeling.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic flow from initial precursors to PAH formation, highlighting the critical bottleneck role of 2-butynylbenzene.

Pathway C7H7 Benzyl Radical (C7H7) Rxn Side Chain Lengthening (High T, P) C7H7->Rxn C3H4 Propyne (C3H4) C3H4->Rxn Butynyl 2-Butynylbenzene (C10H10) Rxn->Butynyl PAH Naphthalene & PAHs Butynyl->PAH Cyclization

Kinetic pathway of 2-butynylbenzene formation and PAH growth.

Experimental Design: The Single-Pulse Shock Tube (SPST)

Why use a shock tube for this specific molecule? Causality: 2-Butynylbenzene is highly reactive. In traditional flow reactors, it rapidly cyclizes or undergoes secondary bimolecular reactions, obscuring its primary formation kinetics. A Single-Pulse Shock Tube (SPST) allows us to subject the gas mixture to a near-instantaneous temperature step via a reflected shock wave, hold it for a precise residence time (e.g., 2–4 ms), and then freeze the reaction using a rapid expansion wave. This strictly isolates the kinetic window where 2-butynylbenzene accumulates before converting into larger PAHs.

Protocol: Self-Validating Shock Tube Workflow

Workflow Step1 1. Mixture Prep (Argon Dilution) Step2 2. Shock Ignition (Reflected Wave) Step1->Step2 Step3 3. Rapid Quenching (Expansion Wave) Step2->Step3 Step4 4. GC-MS Extraction (Species ID) Step3->Step4 Step5 5. Kinetic Modeling (Data Validation) Step4->Step5

Step-by-step workflow for shock tube combustion experiments.

Step 1: Mixture Preparation and Passivation
  • Action: Prepare a highly dilute mixture of precursors (e.g., toluene as a benzyl source and propyne) in >98% high-purity Argon. Include 1% Neon as an inert internal standard.

  • Causality: Argon dilution suppresses the exothermicity of the combustion reactions, ensuring the temperature behind the reflected shock wave ( T5​ ) remains strictly isothermal. This is a non-negotiable requirement for extracting accurate Arrhenius parameters.

  • Validation Check: Analyze the cold mixture via GC-MS before the shock. The ratio of precursor peaks to the Neon internal standard establishes the baseline mass balance.

Step 2: Shock Wave Generation
  • Action: Rupture the diaphragm separating the driver gas (Helium) from the driven section. Monitor the incident shock velocity using a linear array of piezoelectric pressure transducers.

  • Causality: The incident shock velocity is used to calculate the precise post-shock conditions ( T5​ and P5​ ) using standard 1D gas dynamic relations.

  • Validation Check: The attenuation of the shock velocity between transducers must be <1%/m. Higher attenuation indicates boundary layer interference, invalidating the 1D assumption.

Step 3: Chemical Quenching
  • Action: Trigger the dump tank to create a rapid expansion wave that cools the test gas at a rate exceeding 105 K/s.

  • Causality: This extreme cooling rate "freezes" the chemical composition at the exact residence time, preventing 2-butynylbenzene from undergoing further cyclization during the cooling phase.

  • Validation Check: Inspect the pressure trace from the end-wall Kistler transducer. A sharp, linear pressure drop confirms a successful quench; a rounded or delayed drop indicates a compromised expansion wave.

Step 4: GC-MS Extraction and Quantification
  • Action: Extract the quenched gas into a heated sampling line and inject it into a Gas Chromatograph-Mass Spectrometer.

  • Causality: GC-MS provides the chromatographic resolution required to distinguish 2-butynylbenzene from other C₁₀H₁₀ isomers (like dialin or 3-methylindene) which have identical masses but distinct structural roles in fuel-rich flames[1].

  • Validation Check: Calculate the total carbon recovery by summing the quantified carbon in all detected species and comparing it to the initial carbon load (referenced to the Neon standard). A carbon balance >95% validates the extraction protocol.

Data Presentation: Isomeric & Kinetic Profiles

To effectively model PAH formation, the experimental data must be mapped to known structural isomers and strict experimental boundary conditions.

Table 1: C₁₀H₁₀ Isomers in Toluene/Alkyne Combustion
Isomer NameMolecular FormulaRole in Combustion Kinetics
2-Butynylbenzene C₁₀H₁₀Formed via side-chain lengthening; key precursor to naphthalene.
1,2-Dihydronaphthalene (Dialin) C₁₀H₁₀Direct cyclization product; readily dehydrogenates to form PAHs.
3-Methylindene C₁₀H₁₀Cyclopenta-fused intermediate; contributes to soot surface growth.
(E)-1-phenyl-1,3-butadiene C₁₀H₁₀Linear conjugated intermediate; undergoes ring closure at high temperatures.
Table 2: Optimal SPST Boundary Conditions for 2-Butynylbenzene
ParameterValue / RangeCausality / Rationale
Temperature ( T5​ ) 900 K – 1400 KCaptures the kinetic window where 2-butynylbenzene forms before complete cyclization to soot.
Pressure ( P5​ ) 10 – 30 atmSimulates high-pressure conditions relevant to modern internal combustion engines and gas turbines.
Residence Time 2.0 – 4.0 msProvides sufficient time for bimolecular reactions (e.g., C₇H₇ + C₃H₄) to occur without thermal runaway.
Diluent >98% ArgonHigh heat capacity ratio suppresses exothermicity, ensuring isothermal kinetic modeling.

References

  • Experimental study on the formation of soot precursors by shock tube technique Source: Université d'Orléans URL:[Link]

  • PAH Formation under Single Collision Conditions: Reaction of Phenyl Radical and 1,3-Butadiene to Form 1,4-Dihydronaphthalene Source: uhmreactiondynamics.org / Journal of Physical Chemistry URL:[Link]

Sources

Method

Application Note: Advanced Homodimerization and Metathesis of Internal Alkynes Using 2-Butynylbenzene Precursors

Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development and Materials Science. Executive Rationale & Precursor Design The controlled homodimerization of alkynes is a foundational m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development and Materials Science.

Executive Rationale & Precursor Design

The controlled homodimerization of alkynes is a foundational methodology for synthesizing highly unsaturated, conjugated frameworks (e.g., 1,3-dienes, enynes, and substituted alkynes) that are critical to the structural complexity of novel therapeutics and organic materials[1]. While terminal alkynes readily undergo transition-metal-catalyzed head-to-tail dimerization, internal alkynes pose significant steric and thermodynamic barriers.

2-Butynylbenzene (1-phenyl-2-butyne) serves as an optimal internal alkyne model precursor. Its differential steric profile—pairing a small methyl group with a bulky phenyl ring—prevents the uncontrolled polymerization often seen with smaller internal alkynes (like 2-butyne), while remaining accessible enough to permit selective catalytic transformations[2]. This application note details two divergent, highly controlled pathways for 2-butynylbenzene: Mo(VI)-catalyzed metathesis (homodimerization via disproportionation) and Zr(IV)-catalyzed reductive dimerization .

Mechanistic Causality & Catalyst Selection (E-E-A-T)

Pathway A: Homodimerization via Alkyne Metathesis

Alkyne metathesis of 2-butynylbenzene yields diphenylacetylene and 2-butyne. Mo(VI) alkylidyne complexes cleave the C≡C bond via a metallacyclobutadiene intermediate.

  • The Causality of Sterics: The butynyl group strikes the perfect steric balance. Smaller alkynes (e.g., pure 2-butyne) tend to polymerize via repeated insertion into the Mo–C bond, which destroys the alkylidyne catalyst through a detrimental ring-expansion mechanism[2]. Conversely, excessively bulky groups halt reactivity altogether.

  • Thermodynamic Control: Metathesis is an equilibrium process. Under static conditions, the conversion of 2-butynylbenzene stalls at approximately 11%[2]. To bypass this thermodynamic wall, a dynamic vacuum must be applied. This exploits Le Chatelier’s principle by selectively removing the highly volatile 2-butyne byproduct, forcefully driving the equilibrium toward the formation of the desired diphenylacetylene dimer.

Pathway B: Reductive Dimerization to 1,3-Dienes

Reductive dimerization constructs 1,4-diphenyl-2,3-dimethyl-1,3-butadiene. Zirconocene (Cp₂ZrCl₂) mediates the oxidative coupling of two 2-butynylbenzene molecules to form a robust zirconacyclopentadiene intermediate.

  • The Causality of Additives: Historically, this transformation required stoichiometric amounts of expensive zirconium. The critical intervention is the addition of excess AlCl₃. The aluminum species acts as a transmetallating agent that cleaves the zirconacyclopentadiene ring, releasing the diene product and regenerating the active Zr(IV) species, thereby rendering the entire process catalytic[3].

  • Alternative Cross-Coupling: Similar internal alkynes can also be subjected to Ru(0)-catalyzed direct coupling with conjugated dienes to yield highly complex conjugated trienes, expanding the utility of these precursors[4].

Quantitative Process Data

Table 1: Optimization of 2-Butynylbenzene Homodimerization & Coupling Pathways

Catalyst SystemReaction PathwayAdditive / ConditionMajor ProductYield / Conv. (%)Ref
Mo(VI) Alkylidyne (Fürstner)MetathesisStatic Vacuum, RTDiphenylacetylene11%[2]
Mo(VI) Alkylidyne + PhenolMetathesisDynamic Vacuum, 30 °CDiphenylacetylene69%*[2]
Cp₂ZrCl₂ Reductive DimerizationAlCl₃ (excess), Toluene1,4-Diphenyl-2,3-dimethyl-1,3-butadiene>70%[3]
Ru(η⁶-naphthalene)(COD) Cross-CouplingConjugated Diene, RTConjugated Trienes76%**[4]

*Analogous conversion based on 2-butynylthiophene metathesis under identical dynamic vacuum conditions. **Yield for cross-dimerization using 3-hexyne as a reference internal alkyne.

Self-Validating Experimental Protocols

Protocol A: Mo(VI)-Catalyzed Metathesis of 2-Butynylbenzene

Objective: Synthesize diphenylacetylene via disproportionative homodimerization.

  • Catalyst Activation & Assembly: In a nitrogen-filled glovebox, charge a Schlenk flask with 10 mol % of the Mo(VI) alkylidyne complex.

    • Causality: Mo(VI) alkylidynes are exquisitely sensitive to protic sources and oxygen. Trace moisture will irreversibly hydrolyze the Mo≡C bond, killing the catalytic cycle.

  • Substrate Addition: Dissolve 2-butynylbenzene (1.0 equiv) in anhydrous 1,2,4-trichlorobenzene (0.1 M) and add it to the flask.

    • Causality: 1,2,4-trichlorobenzene is selected specifically for its high boiling point (214 °C) and low vapor pressure. This allows the application of a dynamic vacuum without evaporating the solvent.

  • Equilibrium Shifting: Seal the flask, remove it from the glovebox, and apply a dynamic vacuum (approx. 10–20 mmHg) while stirring at 30 °C for 22 hours.

  • In-Process Validation (Self-Validating Step): Sample the headspace and liquid phase via GC-MS. The continuous evolution of 2-butyne (m/z 54) in the vacuum trap and the emergence of diphenylacetylene (m/z 178) in the liquid phase confirms productive turnover. The disappearance of the m/z 130 peak (2-butynylbenzene) validates reaction completion without uncontrolled polymerization[2].

Protocol B: Zr(IV)-Catalyzed Reductive Dimerization

Objective: Synthesize 1,4-diphenyl-2,3-dimethyl-1,3-butadiene.

  • Pre-activation: Under argon, dissolve Cp₂ZrCl₂ (10 mol %) and AlCl₃ (2.5 equiv) in anhydrous toluene. Stir at room temperature for 15 minutes.

    • Causality: The excess AlCl₃ is strictly required to prime the system for transmetallation, which prevents the zirconium from becoming trapped in the stable zirconacyclopentadiene state[3].

  • Alkyne Coupling: Add 2-butynylbenzene (1.0 equiv) dropwise. Heat the mixture to 80 °C for 16 hours.

  • Quenching: Cool to 0 °C and carefully quench with 1M HCl to destroy the organoaluminum intermediates, followed by extraction with diethyl ether.

  • In-Process Validation (Self-Validating Step): Perform a crude ¹H NMR analysis. The complete disappearance of the alkyne methyl singlet (~2.0 ppm) and the appearance of new vinylic/allylic methyl signals confirm successful dimerization. The absence of broad polymeric baseline humps validates the steric control exerted by the phenyl ring.

Process Visualization

G Precursor 2-Butynylbenzene (1-Phenyl-2-butyne) MoCat Mo(VI) Alkylidyne (Metathesis) Precursor->MoCat Disproportionation ZrCat Cp2ZrCl2 / AlCl3 (Reductive) Precursor->ZrCat Dimerization Metathesis Diphenylacetylene + 2-Butyne MoCat->Metathesis Dynamic Vacuum Diene 1,4-Diphenyl-2,3-dimethyl -1,3-butadiene ZrCat->Diene Head-to-Tail

Figure 1: Divergent catalytic pathways for the homodimerization of 2-butynylbenzene.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Molybdenum Catalyst Efficiency for 2-Butynylbenzene Metathesis

Welcome to the technical support center for molybdenum-catalyzed alkyne metathesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for molybdenum-catalyzed alkyne metathesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the metathesis of 2-butynylbenzene and related internal alkynes. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and execution of 2-butynylbenzene metathesis reactions using molybdenum alkylidyne catalysts.

Q1: What is the fundamental mechanism of molybdenum-catalyzed alkyne metathesis?

A1: Molybdenum-catalyzed alkyne metathesis proceeds through the Katz mechanism.[1][2][3] The active catalyst is a high-oxidation state molybdenum alkylidyne complex. The reaction is initiated by a [2+2] cycloaddition between the molybdenum-carbon triple bond of the catalyst and the carbon-carbon triple bond of the alkyne substrate, forming a metallacyclobutadiene intermediate. This intermediate can then undergo a retro [2+2] cycloaddition to release a new alkyne product and regenerate the metal alkylidyne species, which continues the catalytic cycle.[1][3]

Diagram: Catalytic Cycle of Molybdenum-Catalyzed Alkyne Metathesis

Alkyne Metathesis Cycle Catalyst [Mo]≡CR¹ (Catalyst) Intermediate Metallacyclobutadiene Intermediate Catalyst->Intermediate + Substrate ([2+2] Cycloaddition) Substrate R²≡R³ (2-Butynylbenzene) Substrate->Intermediate Intermediate->Catalyst - Product - Byproduct (Retro [2+2] Cycloaddition) Product R²≡R² (Product) Intermediate->Product Byproduct R¹≡R³ (Byproduct) Intermediate->Byproduct

Caption: The catalytic cycle for molybdenum-catalyzed alkyne metathesis.

Q2: Which type of molybdenum catalyst is most effective for 2-butynylbenzene metathesis?

A2: For internal alkynes like 2-butynylbenzene, Schrock-type molybdenum alkylidyne complexes are highly effective.[1][3][4] Specifically, catalysts bearing silanolate ligands, often referred to as "canopy catalysts," have demonstrated exceptional activity, selectivity, and functional group tolerance.[5][6][7][8] These catalysts, particularly those with tripodal trisilanolate ligand architecture, offer a significant improvement over earlier generations, including enhanced stability towards air and moisture.[5][6][7]

Q3: Why is the choice of ligands on the molybdenum catalyst so critical?

A3: The ligands play a crucial role in modulating the steric and electronic properties of the molybdenum center, which in turn dictates the catalyst's activity, stability, and substrate scope.[5][6] Silanolate ligands are particularly effective because they are weaker π- and σ-donors than traditional alkoxides, making the molybdenum center more Lewis acidic and thus more reactive towards the alkyne.[5] The bulky nature of these ligands also helps to prevent bimolecular decomposition of the catalyst.[5][6] Furthermore, the flexibility of the Mo-O-Si bond angle allows the catalyst to adapt to the different electronic demands of the various steps in the catalytic cycle.[5][9]

Q4: What is the purpose of adding molecular sieves to the reaction?

A4: Molecular sieves (typically 5 Å) serve a dual purpose in alkyne metathesis.[5][7] Their primary role is to sequester the volatile alkyne byproduct generated during the reaction (in the case of 2-butynylbenzene metathesis, this would be 2-butyne). This removal of a product shifts the reaction equilibrium forward, driving the reaction to completion. Secondly, molecular sieves act as a drying agent, removing trace amounts of water from the solvent and substrate, which is crucial as many molybdenum alkylidyne catalysts are sensitive to moisture.[5]

Q5: Can I use terminal alkynes with these molybdenum catalysts?

A5: It is generally not recommended to use terminal alkynes with Schrock-type molybdenum alkylidyne catalysts.[2][4] Terminal alkynes can lead to catalyst degradation through a deprotio-metallacyclobutadiene intermediate.[2][4] They are also prone to polymerization under the reaction conditions.[9]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during 2-butynylbenzene metathesis experiments.

Diagram: Troubleshooting Workflow for Alkyne Metathesis

Troubleshooting Workflow Start Reaction Issue: Low or No Conversion Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Substrate Is the substrate pure? Check_Catalyst->Check_Substrate Yes Catalyst_Inactive Catalyst Inactive: - Improper storage - Air/moisture exposure - Expired Check_Catalyst->Catalyst_Inactive No Check_Conditions Are the reaction conditions optimal? Check_Substrate->Check_Conditions Yes Substrate_Impure Substrate Impure: - Residual solvents - Protic impurities - Other contaminants Check_Substrate->Substrate_Impure No Conditions_Suboptimal Suboptimal Conditions: - Incorrect temperature - Insufficient reaction time - Inadequate mixing Check_Conditions->Conditions_Suboptimal No Solution_Catalyst Solution: - Use fresh catalyst - Handle under inert  atmosphere Catalyst_Inactive->Solution_Catalyst Solution_Substrate Solution: - Purify substrate - Dry solvent and  substrate thoroughly Substrate_Impure->Solution_Substrate Solution_Conditions Solution: - Optimize temperature - Increase reaction time - Ensure efficient stirring Conditions_Suboptimal->Solution_Conditions

Caption: A logical workflow for troubleshooting common alkyne metathesis issues.

Problem 1: Low to no conversion of 2-butynylbenzene.

Possible Cause Recommended Action & Explanation
Inactive Catalyst Verify Catalyst Activity: Use a fresh batch of catalyst or test the current batch on a reliable standard reaction. Molybdenum alkylidyne catalysts, especially older generations, can be sensitive to air and moisture.[7][10] Proper storage in a glovebox is essential. Even with air-stable precursors, prolonged exposure can lead to degradation.
Impure Substrate or Solvent Purify and Dry Reagents: Ensure 2-butynylbenzene is free from impurities, particularly protic functional groups (e.g., alcohols, water) which can deactivate the catalyst.[5] Solvents should be rigorously dried and deoxygenated. Passing solvents through an activated alumina column is a standard and effective method.
Suboptimal Reaction Temperature Optimize Temperature: While many modern catalysts are active at room temperature, some substrates may require elevated temperatures to achieve reasonable reaction rates.[1][5] A systematic temperature screen (e.g., room temperature, 40 °C, 60 °C) can help identify the optimal condition.
Insufficient Catalyst Loading Increase Catalyst Loading: For challenging substrates or if low conversion is observed, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve the yield.[5]
Inadequate Removal of Byproduct Ensure Efficient Byproduct Removal: The metathesis of 2-butynylbenzene produces volatile 2-butyne. If not effectively removed, the reaction can stall due to equilibrium limitations. Ensure activated molecular sieves are used.[5][7] For larger scale reactions, performing the reaction under a gentle flow of an inert gas or under vacuum can aid in byproduct removal.

Problem 2: Formation of significant side products or catalyst decomposition.

Possible Cause Recommended Action & Explanation
Alkyne Polymerization Use Multidentate Ligand Catalysts: Monodentate ligand systems are more prone to promoting alkyne polymerization as a side reaction.[9] The use of catalysts with multidentate ligands, such as the tripodal "canopy catalysts," can sterically hinder this undesired pathway.[5][6][9]
Presence of Functional Groups Incompatible with the Catalyst Review Substrate Functionality: While modern molybdenum catalysts exhibit broad functional group tolerance, highly electron-withdrawing groups or certain basic nitrogen heterocycles can inhibit or deactivate the catalyst.[5] If your substrate contains other functional groups, consult the literature for compatibility with your chosen catalyst.
Bimolecular Catalyst Decomposition Work at Lower Concentrations: At high concentrations, some catalysts can undergo bimolecular decomposition.[6] Performing the reaction at higher dilution can sometimes mitigate this issue, especially for ring-closing alkyne metathesis (RCAM).

III. Experimental Protocols

A. General Procedure for the Homometathesis of 2-Butynylbenzene

This is a representative protocol and may require optimization for specific substrates and catalysts.

  • Preparation: In a glovebox, add activated 5 Å molecular sieves (powdered, ~100 mg per mmol of substrate) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add the molybdenum alkylidyne catalyst (e.g., a "canopy catalyst," 1-5 mol%) and the desired solvent (e.g., toluene, rigorously dried and deoxygenated).

  • Substrate Addition: Add 2-butynylbenzene to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS, ¹H NMR).

  • Work-up: Once the reaction is complete, remove the reaction vessel from the glovebox. Quench the catalyst by adding a few drops of a suitable quenching agent (e.g., ethyl vinyl ether).

  • Purification: Filter the reaction mixture through a short plug of silica gel to remove the catalyst residue and molecular sieves. Concentrate the filtrate under reduced pressure and purify the resulting product by flash column chromatography.

IV. Catalyst Performance Comparison

Catalyst TypeTypical Loading (mol%)Temperature (°C)Key AdvantagesKey Disadvantages
Schrock's Catalyst (W-based) 3-1080-110Historically significant, well-studied.Requires higher temperatures, lower functional group tolerance.[1][3]
Mo(CO)₆/phenol 5-10110-160Inexpensive, air-stable precursor.Requires high temperatures, low functional group tolerance, unclear active species.[2][11][12]
Molybdenum Alkylidyne with Monodentate Silanolate Ligands 1-525-80High activity, good functional group tolerance.Prone to alkyne polymerization side reactions.[9]
Molybdenum Alkylidyne "Canopy Catalyst" (Tripodal Silanolate Ligands) 1-525-60Excellent activity and selectivity, superior functional group tolerance, increased stability.[5][6][7][8]Higher cost compared to in-situ systems.

V. References

  • Fürstner, A., et al. (2020). "Canopy Catalysts” for Alkyne Metathesis: Molybdenum Alkylidyne Complexes with a Tripodal Ligand Framework. Journal of the American Chemical Society. [Link]

  • Wu, X., & Tamm, M. (2011). Recent advances in the development of alkyne metathesis catalysts. Beilstein Journal of Organic Chemistry, 7, 82–93. [Link]

  • Fürstner, A. (2013). The Ascent of Alkyne Metathesis to Strategy-Level Status. Accounts of Chemical Research, 46(3), 636-647. [Link]

  • Fürstner, A., et al. (2020). "Canopy Catalysts” for Alkyne Metathesis: Molybdenum Alkylidyne Complexes with a Tripodal Ligand Framework. Journal of the American Chemical Society, 142(25), 11045-11058. [Link]

  • Zhang, W. (2023). Alkyne Metathesis based on Molybdenum and Tungsten Alkylidyne Complexes. Presentation. [Link]

  • Fürstner, A., et al. (2023). From the Glovebox to the Benchtop: Air-Stable High Performance Molybdenum Alkylidyne Catalysts for Alkyne Metathesis. Journal of the American Chemical Society. [Link]

  • Fürstner, A., et al. (2019). Molybdenum Alkylidyne Complexes with Tripodal Silanolate Ligands: The Next Generation of Alkyne Metathesis Catalysts. Angewandte Chemie International Edition, 58(45), 15690-15694. [Link]

  • Wikipedia. (n.d.). Alkyne metathesis. Retrieved March 22, 2024, from [Link]

  • XiMo. (2018). Silica-Supported Molybdenum Alkylidyne N-Heterocyclic Carbene Catalysts for Alkyne Metathesis. [Link]

  • Rzepa, H. (2012). Alkyne metathesis: a comparison with alkene metathesis. Henry Rzepa's Blog. [Link]

  • Wu, X., & Tamm, M. (2011). Recent advances in the development of alkyne metathesis catalysts. Beilstein Journal of Organic Chemistry, 7, 82–93. [Link]

  • Tamm, M., et al. (2017). Tuning the Catalytic Alkyne Metathesis Activity of Molybdenum and Tungsten 2,4,6-Trimethylbenzylidyne Complexes with Fluoroalkoxide Ligands OC(CF3)nMe3–n (n = 0–3). Organometallics, 36(17), 3398-3406. [Link]

  • Zhang, W. (2021). Advances and Challenges in User-friendly Alkyne Metathesis Catalysts. Chem. [Link]

  • Garon, J. D., et al. (2022). Classifying and understanding the reactivities of Mo based alkyne metathesis catalysts from 95Mo NMR chemical shift descriptors. ChemRxiv. [Link]

  • Moore, J. S., & Schrock, R. R. (2009). A HIGHLY ACTIVE CATALYST PRECURSOR FOR ALKYNE METATHESIS. Organic Syntheses. [Link]

  • Sytniczuk, A., et al. (2019). Acceleration of alkyne metathesis in multicomponent catalytic systems by use of alternative. ChemRxiv. [Link]

  • Knight, D. W. (2015). Metathesis Product Purification. Handbook of Metathesis. [Link]

  • Buchmeiser, M. R. (n.d.). Alkene and Alkyne Metathesis. Presentation. [Link]

  • Organic Chemistry Portal. (2005). Alkyne Metathesis in Organic Synthesis. [Link]

  • Bunz, U. H. F., et al. (2003). Alkyne Metathesis with Simple Catalyst Systems: Efficient Synthesis of Conjugated Polymers Containing Vinyl Groups in Main or Side Chain. Macromolecules, 36(20), 7729-7735. [Link]

  • Mortreux, A., et al. (2013). In Situ Generation of Molybdenum-Based Catalyst for Alkyne Metathesis: Further Developments and Mechanistic Insights. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles. [Link]

Sources

Optimization

Technical Support Center: Preventing Catalyst Poisoning in 2-Butynylbenzene Hydrogenation Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for troubleshooting and preventing catalyst poisoning during the hydrogenation of 2-butynylbenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting and preventing catalyst poisoning during the hydrogenation of 2-butynylbenzene and related substituted alkynes. This guide is designed to provide you with actionable insights and field-proven protocols to ensure the success and reproducibility of your catalytic reactions.

Introduction

The selective hydrogenation of 2-butynylbenzene is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. Palladium-based catalysts, such as Lindlar's catalyst (Pd/CaCO₃/Pb) or palladium on other supports (e.g., Pd/C, Pd/BaSO₄), are frequently employed to achieve the desired partial reduction to the corresponding (Z)-alkene. However, the performance of these catalysts is highly susceptible to deactivation by a variety of chemical species known as catalyst poisons.[1][2] This guide will address common issues related to catalyst poisoning, providing a structured approach to troubleshooting and prevention.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: The reaction is sluggish or has completely stalled.

Question: My hydrogenation of 2-butynylbenzene is not proceeding to completion, or the reaction rate is significantly slower than expected. What are the likely causes related to catalyst poisoning, and how can I resolve this?

Answer: A stalled or sluggish reaction is a classic symptom of catalyst poisoning.[3] The active sites on your palladium catalyst are likely being blocked by contaminants. Here’s a systematic approach to diagnosing and solving the problem:

Probable Causes & Solutions:

  • Sulfur Contamination: Sulfur compounds are potent and common poisons for palladium catalysts.[3][4] They can originate from the starting materials, solvents, or even contaminated glassware.

    • Solution: Purify your 2-butynylbenzene and solvents. Distillation or passing them through a column of activated alumina can be effective for removing sulfur-containing impurities.[5] Ensure all glassware is scrupulously clean.

  • Nitrogen-Containing Impurities: Amines, amides, nitriles, and nitrogen-containing heterocycles can act as inhibitors by strongly adsorbing to the catalyst surface.[3][6]

    • Solution: Check the purity of your starting materials and solvents. If your substrate contains a nitrogen-based functional group, consider if it might be acting as a poison. In some cases, protecting the amine group may be necessary.[5]

  • Halide Contamination: Trace amounts of halide ions (Cl⁻, Br⁻, I⁻) can irreversibly poison the catalyst.[5][6]

    • Solution: Use halide-free reagents and solvents. If your starting material is synthesized using halogenated precursors, ensure it is thoroughly purified.

  • Carbon Monoxide (CO): CO, often an impurity in the hydrogen gas source, can strongly adsorb to palladium active sites and inhibit the reaction.[3][6]

    • Solution: Use high-purity hydrogen gas (99.999%). If CO contamination is suspected, an in-line gas purifier can be used.

Workflow for Diagnosing a Stalled Reaction:

A Reaction Stalled/Sluggish B Check Reagent Purity (GC/MS, NMR) A->B C Sulfur, Nitrogen, or Halide Impurities Detected? B->C Yes F Check Hydrogen Source B->F No D Purify Starting Materials & Solvents C->D E Use Fresh, High-Purity Reagents D->E L Problem Resolved E->L G CO Contamination Suspected? F->G H Use High-Purity H2 / Gas Purifier G->H Yes I Check Catalyst Handling & Storage G->I No H->L J Improper Storage (Air/Moisture Exposure)? I->J K Use Fresh Catalyst from a New Batch J->K Yes J->L No

Caption: Troubleshooting workflow for a stalled hydrogenation reaction.

Issue 2: Poor selectivity - over-reduction to the alkane is observed.

Question: My reaction is producing a significant amount of the fully saturated alkane (butylbenzene) instead of the desired alkene. What could be causing this loss of selectivity?

Answer: While seemingly an issue of catalyst activity, over-reduction can be a consequence of changes to the catalyst's "poisoned" state, especially when using a selective catalyst like Lindlar's.

Probable Causes & Solutions:

  • Loss of the "Selective Poison": For Lindlar's catalyst, the lead acetate is intentionally added to "poison" the palladium, preventing the hydrogenation of the alkene.[7][8] If this lead has leached from the support, the catalyst will become too active.

    • Solution: The most reliable solution is to use a fresh batch of Lindlar's catalyst.[5] Attempting to re-poison the catalyst in-house is not recommended due to the difficulty in achieving the correct level of deactivation.

  • Reaction Conditions are Too Harsh: High temperatures or excessive hydrogen pressure can favor the over-reduction pathway.[9]

    • Solution: Optimize your reaction conditions. Perform the reaction at or below room temperature if feasible. Use a balloon of hydrogen or a system that allows for atmospheric pressure hydrogenation to avoid high pressures.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of catalyst poisons in a typical lab setting?

A1: Catalyst poisons can be introduced from various sources, often unintentionally:

  • Reactants and Solvents: Impurities from previous synthetic steps (e.g., residual sulfur-containing reagents, halides).[3]

  • Hydrogen Gas: Low-purity hydrogen can contain carbon monoxide.[3]

  • Reaction Setup: Contaminated glassware or transfer lines.

  • Catalyst Itself: Improper storage of the catalyst can lead to deactivation by air and moisture.[5]

Q2: Can a poisoned catalyst be regenerated?

A2: Regeneration is sometimes possible, but its success depends on the nature of the poison and the catalyst.

  • Reversible Poisons: For some poisons that weakly adsorb, thermal treatment (heating under an inert gas stream) or chemical washing can be effective.[3] For instance, a dilute ammonium chloride wash has been shown to be effective for regenerating some palladium catalysts poisoned by alkali metals.[10]

  • Irreversible Poisons: For strongly bound poisons like sulfur or heavy metals, regeneration can be difficult and may not restore the catalyst to its original activity.[11][12] In many laboratory settings, using a fresh batch of catalyst is more time and cost-effective.

Q3: How can I proactively prevent catalyst poisoning?

A3: A proactive approach is the best strategy:

  • High-Purity Reagents: Always use high-purity starting materials and solvents. If in doubt, purify them before use.

  • Inert Atmosphere: Handle and store catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]

  • Dedicated Glassware: If you frequently run catalytic reactions, consider having dedicated glassware to avoid cross-contamination.

  • Systematic Approach: When developing a new hydrogenation process, screen different catalysts and reaction conditions to find the most robust system.[13]

Data & Protocols

Table 1: Impact of Common Poisons on Palladium Catalyst Activity
Poison TypeExampleTypical SourceImpact on Reaction RateReversibility
Sulfur Compounds Thiols, ThiophenesReagent ImpuritiesSevere deactivationIrreversible
Nitrogen Compounds Amines, PyridineReagent ImpuritiesModerate to severe deactivationOften Reversible
Halides Chloride, BromideResidual Acids/SaltsSevere deactivationIrreversible
Carbon Monoxide Hydrogen GasLow-purity H₂Severe deactivationReversible
Heavy Metals Mercury, ArsenicContaminationSevere deactivationIrreversible

This table provides a generalized summary. The actual impact can vary based on the specific catalyst, poison concentration, and reaction conditions.

Protocol 1: Purification of 2-Butynylbenzene via Activated Alumina

This protocol is designed to remove polar impurities, including potential sulfur and nitrogen-containing catalyst poisons.

Materials:

  • 2-Butynylbenzene (crude)

  • Activated Alumina (neutral, Brockmann I, standard grade, ~150 mesh, 58 Å)

  • Hexane (or other suitable non-polar solvent)

  • Glass chromatography column

  • Collection flasks

Procedure:

  • Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of glass wool to the bottom.

  • Slurry Pack the Column: In a beaker, create a slurry of activated alumina in hexane. Pour the slurry into the column, allowing the solvent to drain. Tap the column gently to ensure even packing. Add a thin layer of sand to the top of the alumina bed.

  • Load the Sample: Dissolve the crude 2-butynylbenzene in a minimal amount of hexane. Carefully add this solution to the top of the column.

  • Elute: Elute the column with hexane, collecting fractions. 2-Butynylbenzene is non-polar and should elute quickly.

  • Monitor Fractions: Monitor the collected fractions by TLC or GC to identify those containing the purified product.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2-butynylbenzene.

Diagram: Mechanism of Catalyst Poisoning

cluster_0 Active Catalyst cluster_1 Poisoned Catalyst A Pd Active Site B Alkyne Substrate A->B D Product (Alkene) B->D Hydrogenation C H2 C->A Adsorption E Poison (e.g., Sulfur) F Blocked Pd Site E->F Strong Adsorption G Alkyne Substrate G->F Access Denied H No Reaction

Caption: A simplified diagram showing an active catalyst site versus a poisoned site.

References

  • Benchchem.
  • Wikipedia.
  • Google Patents.
  • PMC. Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption.
  • ScienceDirect.
  • Benchchem.
  • Benchchem.
  • Britannica.
  • UCLA Department of Chemistry and Biochemistry.
  • SciSpace.
  • RevisionDojo.
  • Master Organic Chemistry.
  • Wikipedia.
  • Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control.

Sources

Troubleshooting

optimizing temperature and pressure for 2-Butynylbenzene pyrolysis

Welcome to the Technical Support Center for high-temperature organic pyrolysis. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals investigating polycyclic arom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for high-temperature organic pyrolysis. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals investigating polycyclic aromatic hydrocarbon (PAH) formation, soot precursors, and complex isomerization mechanisms using 2-butynylbenzene as a model compound.

The pyrolysis of 2-butynylbenzene is highly sensitive to thermodynamic parameters. Understanding the causality between temperature, pressure, and collision frequency is critical to controlling the product distribution—whether your goal is to isolate transient intermediates like 1,2-dihydronaphthalene (dialin) or to model high-pressure combustion environments.

Diagnostic Workflow

Before adjusting your reactor parameters, consult the diagnostic workflow below to identify the root cause of your experimental anomalies.

Workflow Start Pyrolysis of 2-Butynylbenzene Check Analyze Product Distribution (GC/MS) Start->Check LowConv Low Conversion or Linear Byproducts? Check->LowConv HighSoot Excessive Soot / Reactor Clogging? Check->HighSoot Opt Optimal Yield (Dialin / Naphthalene) Check->Opt IncT Increase Temperature (> 1000 K) LowConv->IncT Yes IncT->Start DecP Decrease Pressure (Use FVP < 1 atm) HighSoot->DecP Yes DecP->Start

Diagnostic workflow for optimizing 2-butynylbenzene pyrolysis parameters.

Troubleshooting FAQs

Q1: Why am I seeing unreacted 2-butynylbenzene alongside excessive 1-phenyl-1,3-butadiene instead of bicyclic PAHs? A: This is a classic symptom of operating below the critical temperature threshold for cyclization. At temperatures below 1000 K, the reaction is under kinetic control. The isomerization of 2-butynylbenzene to linear products like 1-phenyl-1,3-butadiene requires less activation energy than the ring-closure process. To drive the formation of bicyclic PAHs (like naphthalene), you must increase the temperature above 1000 K[1]. At elevated temperatures, the thermodynamics favor the cyclization to 1,2-dihydronaphthalene (dialin), followed by rapid dehydrogenation to naphthalene.

Q2: My reactor is rapidly clogging with soot and heavy PAHs. How do I adjust pressure to prevent this without losing conversion efficiency? A: Reactor clogging indicates that your system is operating in a bimolecular, collision-heavy regime. High pressures (e.g., 10–20 bar) promote third-body stabilization and rapid radical-radical recombination, which are the primary drivers of soot precursor growth.

  • Solution: Transition to a Flash Vacuum Pyrolysis (FVP) setup operating at less than 0.05 atm (approx. 30 Torr). Lowering the pressure isolates the unimolecular pathways, preventing the secondary bimolecular collisions that lead to polymerization. If high pressure is required for your specific kinetic model (e.g., in a shock tube), you must exponentially increase your inert carrier gas dilution (e.g., Argon) to lower the partial pressure of the 2-butynylbenzene precursor.

Q3: How do I maximize the yield of the intermediate 1,2-dihydronaphthalene (dialin) and prevent its complete dehydrogenation into naphthalene? A: The conversion of dialin to naphthalene is a dehydrogenation step (-H₂) that is highly dependent on residence time. If your residence time exceeds 4.0 ms at high temperatures, dialin will almost entirely dehydrogenate. You must restrict the residence time to the 0.1–1.8 ms range and strictly control the temperature between 950 K and 1050 K. This creates a "Goldilocks zone" where cyclization occurs, but the thermal energy/time is insufficient to break the C-H bonds required for aromatization.

Mechanistic Pathways

Understanding the molecular fate of 2-butynylbenzene allows for precise tuning of your reactor. The diagram below illustrates the competing pressure and temperature-dependent pathways.

Mechanism A 2-Butynylbenzene (Reactant) B 1,2-Dihydronaphthalene (Dialin) A->B Cyclization (T > 1000 K) D 1-phenyl-1,3-butadiene (Linear Byproduct) A->D Isomerization (T < 1000 K) C Naphthalene (PAH Product) B->C Dehydrogenation (-H2, longer residence) E Soot Precursors (Heavy PAHs) C->E Bimolecular Collision (High Pressure > 10 bar)

Mechanistic pathways of 2-butynylbenzene pyrolysis under varying conditions.

Quantitative Data Summary

The following table synthesizes the optimal thermodynamic parameters based on the desired experimental outcome, comparing vacuum environments[1] with high-pressure combustion simulations.

ParameterFlash Vacuum Pyrolysis (FVP)High-Pressure Shock Tube (HPST)
Primary Goal Isolate unimolecular intermediatesSimulate combustion / soot formation
Temperature Range 800 K – 1100 K1100 K – 1700 K
Absolute Pressure < 0.05 atm (~30 Torr)10 bar – 20 bar
Residence Time 0.1 ms – 2.0 ms1.8 ms – 4.0 ms
Carrier Gas Helium (He)Argon (Ar)
Major Products Dialin, 1-phenyl-1,3-butadieneNaphthalene, Phenanthrene, Soot
Reaction Regime Unimolecular (Kinetic Control)Bimolecular (Thermodynamic Control)

Experimental Protocols

To ensure reproducibility and trustworthiness, all methodologies must be treated as self-validating systems. Below are the standard operating procedures for the two primary pyrolysis techniques.

Protocol A: Flash Vacuum Pyrolysis (FVP) for Mechanistic Isolation

Objective: To study the primary unimolecular isomerization and cyclization of 2-butynylbenzene without secondary bimolecular interference.

  • System Evacuation and Leak Validation:

    • Connect the quartz pyrolysis tube to a high-vacuum manifold.

    • Evacuate the system to a baseline pressure of <10−3 Torr.

    • Self-Validation Step: Isolate the pump. If the pressure rises more than 10−4 Torr/min, a micro-leak is present. Do not proceed until the seal is verified, as atmospheric oxygen will cause unwanted oxidation.

  • Precursor Volatilization:

    • Place 2-butynylbenzene in a sublimation flask. Maintain the flask at 40°C to generate sufficient vapor pressure.

    • Use Helium as a carrier gas, seeding the precursor through a precision mass flow controller.

  • Thermal Excitation:

    • Pass the seeded gas through the heated zone of the quartz tube (set between 900 K and 1000 K).

    • Maintain a high flow velocity to ensure a residence time of <1.0 ms, preventing the dehydrogenation of dialin.

  • Cryogenic Trapping and Analysis:

    • Immediately route the effluent into a liquid nitrogen-cooled trap (77 K) to instantly quench the reaction.

    • Warm the trap under a controlled atmosphere and analyze via GC/MS. Use an internal standard (e.g., dodecane) to validate mass balance and quantify conversion rates.

Protocol B: High-Pressure Shock Tube (HPST) Pyrolysis

Objective: To evaluate the formation of heavy PAHs and soot precursors under combustion-relevant pressures.

  • Mixture Preparation and Validation:

    • Prepare a highly dilute mixture of 2-butynylbenzene (e.g., 200 ppm) in high-purity Argon.

    • Self-Validation Step: Run a baseline GC/MS scan of the unshocked mixture to ensure no pre-reaction or contamination has occurred in the mixing tank.

  • Shock Wave Generation:

    • Fill the driven section of the shock tube with the precursor mixture to the target initial pressure.

    • Rupture the diaphragm using a high-pressure driver gas (typically Helium). The incident and reflected shock waves will compress and heat the gas to the target conditions (e.g., 20 bar, 1500 K).

  • Real-Time Diagnostics:

    • Monitor the pressure profile using piezoelectric transducers to validate the exact residence time (typically ~1.8 to 4.0 ms) behind the reflected shock wave.

  • Quenching and Sampling:

    • Allow the expansion wave to rapidly cool (quench) the gas mixture.

    • Extract the gas samples into pre-evacuated canisters for ex-situ GC/MS analysis. Quantify the transition from naphthalene to larger soot precursors.

References

  • Experimental study on the formation of soot precursors by shock tube technique Source: Université d'Orléans URL:[Link]

  • PAH Formation under Single Collision Conditions: Reaction of Phenyl Radical and 1,3-Butadiene to Form 1,4-Dihydronaphthalene Source: Journal of Physical Chemistry A (uhmreactiondynamics.org) URL:[Link]

  • Pyrolysis of n-Butylbenzene at Various Pressures: Influence of Long Side-Chain Structure on Alkylbenzene Pyrolysis Source: ResearchGate URL:[Link]

Sources

Optimization

safe handling, storage, and stability guidelines for 2-Butynylbenzene

Advanced Handling, Storage, and Stability Guidelines for Drug Development Professionals Welcome to the Technical Support Center for 2-Butynylbenzene (also known as but-2-yn-1-ylbenzene or 1-phenyl-2-butyne). Because this...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling, Storage, and Stability Guidelines for Drug Development Professionals

Welcome to the Technical Support Center for 2-Butynylbenzene (also known as but-2-yn-1-ylbenzene or 1-phenyl-2-butyne). Because this reagent features both a reactive benzylic position and an internal alkyne, it requires precise atmospheric and thermal control to maintain its integrity during complex synthetic workflows. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure experimental reproducibility.

Physicochemical Profiling & Handling Causality

To design safe and effective experiments, researchers must understand how the physical properties of 2-Butynylbenzene dictate its handling requirements.

PropertyValueCausality / Impact on Experimental Handling
CAS Number 33598-22-0[1]Unique identifier for precise safety tracking and SDS retrieval.
Molecular Formula C10H10High carbon-to-hydrogen ratio; prone to soot formation upon combustion.
Molecular Weight 130.19 g/mol Required for precise stoichiometric calculations in cross-coupling reactions.
Boiling Point 213.2°C at 760 mmHg[1]Low volatility at room temperature; necessitates high-vacuum distillation for thermal purification to avoid heat-induced polymerization.
Density 0.939 g/cm³[1]Less dense than water; will consistently form the upper organic layer during aqueous extraction workups.
Flash Point 71°C[1]Combustible liquid; must be handled in a fume hood away from open ignition sources and static discharge.
Storage Temp 2-8°C (Refrigerated)[2]Low temperatures kinetically suppress radical-mediated auto-oxidation and alkyne cross-linking pathways.

Stability Troubleshooting & FAQs

Q: Why did my 2-Butynylbenzene sample turn yellow and become viscous after a few months in the chemical cabinet? A: This is a classic symptom of degradation. 2-Butynylbenzene contains a highly reactive benzylic methylene group ( Ph-CH2​- ) adjacent to the alkyne moiety. Upon exposure to ambient light and atmospheric oxygen, this benzylic position undergoes radical-mediated auto-oxidation, forming benzylic hydroperoxides[2]. Concurrently, the alkyne can undergo slow cross-linking or polymerization. The yellowing and increased viscosity are physical manifestations of these polymeric and peroxidic impurities. Always store the reagent sealed under an inert gas (Argon or Nitrogen) at 2-8°C.

Q: During a base-catalyzed reaction, my yield of the desired 2-butynylbenzene derivative was low, and NMR showed unexpected conjugated alkene/alkyne peaks. What happened? A: You likely experienced a base-catalyzed prototropic rearrangement. Benzylic alkynes are highly susceptible to isomerization when exposed to strong bases (e.g., alkoxides, alkali metal silylamides)[3]. The base deprotonates the acidic benzylic position, initiating a 1,3-hydrogen atom shift that isomerizes the alkyne into an allene intermediate (1-phenyl-1,2-butadiene). This intermediate further rearranges into the thermodynamically stable, fully conjugated alkyne (1-phenyl-1-butyne). To prevent this, avoid strong bases or use milder coupling conditions (e.g., K2​CO3​ with specific Pd/Cu co-catalyst systems).

DegradationPathway Alkyne 2-Butynylbenzene (Ph-CH2-C≡C-CH3) Base Strong Base / Heat Alkyne->Base Deprotonation O2 Oxygen / Light Alkyne->O2 Radical Initiation Allene 1-Phenyl-1,2-butadiene (Allene Intermediate) Base->Allene 1,3-H Shift Peroxide Benzylic Hydroperoxides & Polymers O2->Peroxide Auto-oxidation Internal 1-Phenyl-1-butyne (Conjugated Alkyne) Allene->Internal Isomerization

Degradation pathways of 2-Butynylbenzene via base-catalyzed isomerization and auto-oxidation.

Self-Validating Protocol: Purification & Inert Handling

If your 2-Butynylbenzene has degraded (indicated by a yellow tint or viscosity), you must purify it before use. Using degraded material will poison transition-metal catalysts (like Palladium or Copper) and introduce radical scavengers into your reaction.

Follow this self-validating methodology to purify and safely handle the reagent:

Step 1: Visual & Chromatographic Inspection

  • Action: Inspect the liquid. Run a micro-scale Thin Layer Chromatography (TLC) using 9:1 Hexanes/Ethyl Acetate.

  • Causality: Pure 2-butynylbenzene runs as a distinct high-Rf spot. Polymeric impurities will streak or remain at the baseline.

Step 2: Basic Alumina Filtration

  • Action: Pack a glass pipet with a cotton plug, followed by 2 inches of activated basic alumina (Brockmann Grade I). Flush with dry hexanes.

  • Action: Pass the degraded 2-butynylbenzene through the plug, eluting with a small amount of dry hexanes.

  • Causality: Basic alumina aggressively binds polar hydroperoxides and traps high-molecular-weight polymeric chains, allowing the non-polar alkyne to elute cleanly.

Step 3: Protocol Validation (Peroxide Test)

  • Action: Dip a KI/starch indicator test strip into the purified eluent.

  • Validation Check: A negative result (the strip remains white/yellow, NOT blue/black) validates that the hazardous peroxides have been successfully removed. Do not proceed if the test is positive.

Step 4: Solvent Removal & Inert Transfer

  • Action: Carefully concentrate the eluent under reduced pressure (keep the water bath below 30°C to prevent thermal degradation).

  • Action: Immediately transfer the purified oil into a Schlenk flask. Cycle the flask 3 times between vacuum and Argon to establish a strict inert atmosphere. Store at 2-8°C[2].

HandlingWorkflow Start Raw 2-Butynylbenzene (Stored at 2-8°C) Check Visual & TLC Inspection (Check for baseline streaks) Start->Check Degraded Degraded/Polymerized Check->Degraded Yellow/Viscous Inert Schlenk Line Transfer (Ar/N2 Atmosphere) Check->Inert Clear liquid Purify Basic Alumina Plug (Removes Peroxides) Degraded->Purify Elute with Hexanes Validate KI/Starch Validation (Must be Negative) Purify->Validate Test Eluent Validate->Inert Pass Check

Workflow for the inspection, purification, and inert handling of 2-Butynylbenzene.

References

  • Catalytic 1,3-H Atom Shift of a Terminal Benzylic Alkyne by Iron and Alkali Metal Silylamides European Journal of Inorganic Chemistry (via D-NB.info)[Link]

Sources

Troubleshooting

Technical Support Center: Improving Conversion Rates in 2-Butynylbenzene Homodimerization

Welcome to the dedicated technical support center for the homodimerization of 2-butynylbenzene. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the homodimerization of 2-butynylbenzene. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our goal is to empower you to overcome common challenges and significantly improve the conversion rates and selectivity of your reactions.

Introduction

The homodimerization of terminal alkynes, such as 2-butynylbenzene, is a powerful transformation for constructing highly unsaturated C4 skeletons, which are valuable motifs in organic synthesis.[1] The reaction can yield various products, including conjugated 1,3-enynes, 1,3-diynes, and 1,3-dienes.[1] However, achieving high conversion rates and selectivity can be challenging. This guide provides a structured approach to troubleshooting common issues and optimizing your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the homodimerization of 2-butynylbenzene in a question-and-answer format.

Issue 1: Low or No Conversion of 2-Butynylbenzene

Question: My reaction shows very low or no consumption of the starting material, 2-butynylbenzene. What are the likely causes and how can I fix this?

Answer: Low or no conversion is a common problem in palladium-catalyzed cross-coupling reactions and can stem from several factors related to the catalyst, reagents, or reaction conditions.[2]

  • Cause 1: Inactive Catalyst System. The active catalytic species, typically Pd(0), may not be forming efficiently or is being deactivated.

    • Solution: Pre-catalyst Activation and Integrity. Many reactions start with a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species.[2][3] If this reduction is inefficient, the catalytic cycle will not initiate. Ensure your pre-catalyst is from a reliable source. Additionally, phosphine ligands are susceptible to oxidation, which can inhibit the reaction.[3] Always use fresh ligands or those stored properly under an inert atmosphere.

    • Solution: Rigorous Exclusion of Oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[3] It is critical to use anhydrous and thoroughly degassed solvents. Employ techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst. Ensure your reaction is set up under a positive pressure of an inert gas.

  • Cause 2: Sub-optimal Reaction Conditions.

    • Solution: Temperature Optimization. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[2] If you observe catalyst decomposition (see Issue 2), try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is simply sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) might be beneficial. A temperature screen is often necessary to find the optimal balance.[2]

    • Solution: Solvent and Base Screening. The choice of solvent and base is critical.[2] For palladium-catalyzed alkyne homodimerization, common solvents include toluene, dioxane, and DMF. The base is also crucial for the formation of the metal acetylide. A screening of different bases (e.g., organic amines like Et₃N, inorganic carbonates like K₂CO₃) can reveal the optimal choice for your specific ligand and substrate.

  • Cause 3: Poor Reagent Quality.

    • Solution: Purity of Starting Materials. Ensure the 2-butynylbenzene is pure, as impurities can sometimes act as catalyst poisons.[2]

Issue 2: Catalyst Decomposition (Formation of Black Precipitate)

Question: I'm observing a black precipitate in my reaction, and the reaction has stalled. What is happening?

Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," which is an inactive, aggregated form of metallic palladium.[3] This is a frequent cause of low conversion.

  • Cause 1: Presence of Oxygen. As mentioned above, oxygen is detrimental to the active Pd(0) catalyst.

    • Solution: Improve Inert Atmosphere Technique. Re-evaluate your procedure for excluding air. Ensure all glassware is oven-dried, and the inert gas flow is adequate during reagent addition.

  • Cause 2: High Reaction Temperature. Excessive heat can promote the agglomeration of palladium nanoparticles into palladium black.[3]

    • Solution: Lower the Reaction Temperature. Try running the reaction at a lower temperature and for a longer time.

  • Cause 3: Ineffective Ligand. The ligand's primary role is to stabilize the palladium center and prevent aggregation.

    • Solution: Ligand Screening. If you are observing catalyst decomposition, your current ligand may not be providing sufficient stabilization. Screening a panel of phosphine ligands with varying steric bulk and electronic properties is a crucial step. For example, you could compare a simple triarylphosphine like PPh₃ with a bulkier, more electron-rich ligand.

Issue 3: Poor Selectivity and Formation of Side Products

Question: My reaction is producing a mixture of products, including the desired 1,3-enyne, but also significant amounts of 1,3-diyne and other byproducts. How can I improve selectivity?

Answer: Controlling chemo-, regio-, and stereoselectivity is a major challenge in the homodimerization of terminal alkynes.[1] The formation of 1,3-diynes (from oxidative homocoupling) and 1,3-dienes (from reductive homodimerization) are common competing pathways.

  • Cause 1: Reaction Pathway Competition. The specific catalytic system and reaction conditions dictate which pathway is favored.

    • Solution: Ligand and Additive Choice. The ligand plays a pivotal role in directing the selectivity. The choice of oxidant (or lack thereof) will also determine the product distribution. For the synthesis of 1,3-enynes, a redox-neutral pathway is desired.[1] Oxidative conditions will favor the formation of 1,3-diynes.[1]

    • Solution: Control of Acidity. In some systems, the acidity of the reaction medium can influence the reaction pathway. For instance, in the tail-to-tail reductive dimerization to form 1,3-dienes, controlling the acidity with additives like pivalic acid has been shown to be key.[1]

  • Cause 2: Isomerization of the Product. The initially formed product may isomerize under the reaction conditions.

    • Solution: Monitor Reaction Progress and Optimize Time. Once the desired product is formed, prolonged reaction times or excessive heat may lead to the formation of undesired isomers. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanistic pathway for palladium-catalyzed homodimerization of 2-butynylbenzene to a 1,3-enyne?

A1: While the exact mechanism can be complex and ligand-dependent, a generally accepted pathway involves:

  • Oxidative Addition: The Pd(0) catalyst reacts with a molecule of 2-butynylbenzene to form a palladium acetylide intermediate.

  • Coordination and Insertion: A second molecule of 2-butynylbenzene coordinates to the palladium center and undergoes migratory insertion into the palladium-acetylide bond. This step determines the regioselectivity (head-to-head vs. head-to-tail).

  • Reductive Elimination: The resulting vinylpalladium intermediate undergoes reductive elimination to release the 1,3-enyne product and regenerate the active Pd(0) catalyst.

Q2: How do I choose the right catalyst system (catalyst and ligand) for my reaction?

A2: The optimal catalyst system is often found through screening. However, here are some general guidelines:

  • Palladium Source: Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common and relatively inexpensive pre-catalysts.

  • Ligands: Phosphine ligands are widely used. The steric and electronic properties of the ligand are critical. Bulky, electron-rich ligands often promote the desired C-C bond formation and stabilize the catalyst. A good starting point is to screen a small panel of commercially available phosphine ligands with varying properties.

Q3: Can gold catalysts be used for the homodimerization of 2-butynylbenzene?

A3: Yes, gold catalysts are also effective for the homodimerization of terminal alkynes and often operate under mild reaction conditions.[4] Gold catalysis typically proceeds through π-activation of the alkyne.[5] The choice between palladium and gold will depend on the desired product, functional group tolerance, and cost considerations.

Q4: What are the expected major regio- and stereoisomers for the 1,3-enyne product?

A4: The homodimerization of a terminal alkyne can lead to head-to-head or head-to-tail regioisomers, and the resulting double bond can have E or Z stereochemistry. The specific outcome is highly dependent on the catalyst system and reaction conditions.[1] Careful characterization of the product mixture by NMR and other spectroscopic techniques is essential.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Homodimerization of 2-Butynylbenzene

This is a general starting protocol and should be optimized for your specific setup and desired outcome.

Materials:

  • 2-Butynylbenzene

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the palladium pre-catalyst and phosphine ligand to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the base and 2-butynylbenzene via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting Workflow - A Systematic Approach

When faced with a low-yielding reaction, a systematic approach to optimization is crucial. Change only one variable at a time.[2]

  • Verify Catalyst Activity: Test your catalyst and ligand in a known, reliable reaction to confirm their activity.

  • Ligand Screen: This is often the most critical variable. Screen a panel of 3-5 ligands with diverse steric and electronic properties under your initial reaction conditions.

  • Solvent and Base Screen: Using the best ligand from the initial screen, test a panel of different solvents and bases.

  • Temperature Optimization: Once the optimal combination of ligand, solvent, and base is identified, run the reaction at three different temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the best balance between reaction rate and catalyst stability.

Data Presentation

Table 1: Example of a Ligand Screening for 2-Butynylbenzene Homodimerization

EntryLigand (mol%)SolventBaseTemp (°C)Time (h)Conversion (%)
1PPh₃ (4)TolueneEt₃N801245
2P(o-tol)₃ (4)TolueneEt₃N801262
3P(t-Bu)₃ (4)TolueneEt₃N801275
4XPhos (4)TolueneEt₃N801288

Note: This is hypothetical data for illustrative purposes.

Visualizations

Diagram 1: General Troubleshooting Workflow

TroubleshootingWorkflow start Low Conversion check_catalyst Check Catalyst Activity & Inert Conditions start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok ligand_screen Screen Ligands catalyst_ok->ligand_screen Yes replace_reagents Replace Catalyst/Ligand, Improve Degassing catalyst_ok->replace_reagents No solvent_base_screen Screen Solvents & Bases ligand_screen->solvent_base_screen temp_opt Optimize Temperature solvent_base_screen->temp_opt success Improved Conversion temp_opt->success

Caption: A decision tree for troubleshooting low conversion rates.

Diagram 2: Competing Reaction Pathways

ReactionPathways cluster_products Potential Products substrate 2-Butynylbenzene catalyst Pd(0) or Au(I) Catalyst substrate->catalyst enyne 1,3-Enyne (Redox-Neutral Dimerization) catalyst->enyne Neutral Conditions diyne 1,3-Diyne (Oxidative Homocoupling) catalyst->diyne Oxidant diene 1,3-Diene (Reductive Dimerization) catalyst->diene Reductant

Caption: Potential dimerization pathways for 2-butynylbenzene.

References

  • Gaspar, B., Waser, J., & Carreira, E. M. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Zhang, Z., et al. (2012). Gold-Catalyzed Homo/Heterodimerization of Terminal Alkynes Facilitated by Metal–Ligand Cooperation. PMC. Retrieved from [Link]

  • Chaudhary, T. (2015). Role of Homogeneous Catalysis in Oligomerization of Olefins: Focus on Selected Examples Based on Group 4 to Group. SciSpace. Retrieved from [Link]

  • Kivala, M., et al. (2011). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. PMC. Retrieved from [Link]

  • Huber, S. M. (2023). Exploring Phosphine Ligation States through QM/MM Simulations with Equivariant Graph Neural Networks. reposiTUm. Retrieved from [Link]

  • Shields, J. D., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). PubMed. Retrieved from [Link]

  • Chen, L., et al. (2025). Gold(i)-catalyzed tandem cyclization/peroxidation of 2-alkynyl-1-carbonylbenzenes with TBHP. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Panda, S. (2023). Gold-Catalyzed Cycloisomerization of Ortho-Nitro- Alkynylbenzene: Mechanistic Developments. SSRN. Retrieved from [Link]

  • Chen, J., et al. (2016). Palladium-Catalyzed Homo-Dimerization of Terminal Alkynes. ResearchGate. Retrieved from [Link]

  • Obradors, C., & Echavarren, A. M. (2014). Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers. Retrieved from [Link]

  • EduBirdie. (n.d.). Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene. EduBirdie. Retrieved from [Link]

  • Obuah, C., et al. (2016). Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. African Journals Online. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-Butynylbenzene vs. 1-Phenyl-1-butyne

Executive Summary & Structural Causality In the landscape of alkyne chemistry, the positional relationship between a carbon-carbon triple bond and an aromatic ring fundamentally dictates a molecule's reactivity, stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the landscape of alkyne chemistry, the positional relationship between a carbon-carbon triple bond and an aromatic ring fundamentally dictates a molecule's reactivity, stability, and synthetic utility. This guide provides an in-depth technical comparison between two constitutional isomers: 2-butynylbenzene (commonly referred to as 1-phenyl-2-butyne) and 1-phenyl-1-butyne .

While both share the molecular formula C10​H10​ , their electronic architectures diverge significantly:

  • 1-Phenyl-1-butyne ( Ph−C≡C−CH2​−CH3​ ) : The alkyne is directly attached to the phenyl ring. This extended π -conjugation creates a thermodynamic sink, making the molecule highly stable (1[1]). Furthermore, the conjugation polarizes the alkyne, creating a distinct electronic bias between the α and β carbons.

  • 2-Butynylbenzene ( Ph−CH2​−C≡C−CH3​ ) : A methylene ( −CH2​− ) spacer isolates the alkyne from the aromatic ring, breaking the conjugation. This renders the molecule kinetically stable but thermodynamically less favored compared to its conjugated counterpart[1]. Additionally, the propargylic protons are also benzylic, making them highly acidic and susceptible to base-catalyzed deprotonation.

Thermodynamic Stability & Base-Catalyzed Isomerization

Because 1-phenyl-1-butyne is the thermodynamic sink, 2-butynylbenzene can be intentionally isomerized into 1-phenyl-1-butyne. This transformation is achieved using a strong base. The base deprotonates the acidic benzylic/propargylic position, forming a resonance-stabilized carbanion. Reprotonation yields an allene intermediate (1-phenyl-1,2-butadiene), which undergoes a subsequent deprotonation-reprotonation cycle to shift the unsaturation into full conjugation with the phenyl ring, yielding 1-phenyl-1-butyne (2[2]).

Isomerization A 1-Phenyl-2-butyne (Non-Conjugated) B 1-Phenyl-1,2-butadiene (Allene Intermediate) A->B Base -H⁺, +H⁺ C 1-Phenyl-1-butyne (Conjugated Sink) B->C Base -H⁺, +H⁺

Base-catalyzed isomerization from 1-phenyl-2-butyne to 1-phenyl-1-butyne via an allene.

Reactivity Profile: Regioselectivity in Transition-Metal Catalysis

The presence of conjugation in 1-phenyl-1-butyne profoundly impacts transition-metal-catalyzed addition reactions, such as hydroboration and hydroarylation.

When 1-phenyl-1-butyne undergoes Palladium-catalyzed hydroboration with bis(pinacolato)diboron ( B2​pin2​ ), the electronic asymmetry induced by the phenyl ring directs the insertion of the metal complex. The α -carbon (adjacent to the phenyl ring) can better stabilize the partial positive charge developed in the transition state via resonance. Consequently, the reaction is highly regioselective, yielding the α -vinyl boronate almost exclusively (up to 85% yield) (3[3]).

Conversely, 2-butynylbenzene lacks this direct electronic bias. The inductive difference between a methyl group and a benzyl group is minimal, leading to poor regioselectivity and the formation of nearly 1:1 mixtures of regioisomers during similar electrophilic or metal-catalyzed additions.

Hydroboration A 1-Phenyl-1-butyne + B2(pin)2 B Pd(PPh3)4 Catalyst Complex A->B Insertion C α-Vinyl Boronate (Major Product, >85%) B->C Regioselective Addition (Electronic Bias) D β-Vinyl Boronate (Minor Product) B->D Disfavored Addition (Steric/Electronic Mismatch)

Regioselective Pd-catalyzed hydroboration of 1-phenyl-1-butyne driven by electronic bias.

Quantitative Data Comparison

Parameter2-Butynylbenzene (1-Phenyl-2-butyne)1-Phenyl-1-butyne
Molecular Structure Ph−CH2​−C≡C−CH3​ Ph−C≡C−CH2​−CH3​
π -Conjugation Isolated (Methylene spacer)Conjugated with phenyl ring
Thermodynamic Status Kinetically stableThermodynamic sink
Propargylic Acidity High (Benzylic position)Low (Aliphatic position)
Hydroboration Regioselectivity Poor (~1:1 mixture of regioisomers)Excellent (>85% α -vinyl boronate)

Experimental Methodologies

Protocol A: Base-Catalyzed Isomerization of 2-Butynylbenzene to 1-Phenyl-1-butyne

Objective: Thermodynamically drive the isolated alkyne into conjugation. Causality & Design: Potassium tert-butoxide (t-BuOK) is selected as a sterically hindered strong base to prevent competitive nucleophilic addition across the triple bond. Dimethyl sulfoxide (DMSO) is utilized as the solvent; as a polar aprotic medium, it leaves the tert-butoxide anion poorly solvated, exponentially increasing its effective basicity to facilitate the deprotonation of the benzylic carbon[2]. Step-by-Step Methodology:

  • Flame-dry a Schlenk flask under an inert argon atmosphere.

  • Dissolve 10.0 mmol of 2-butynylbenzene in 20 mL of anhydrous DMSO.

  • Add 1.2 equivalents (12.0 mmol) of t-BuOK in a single portion.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH4​Cl at 0 °C, then extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Self-Validating System: Monitor the reaction via 1H NMR. The starting material features a diagnostic benzylic −CH2​− singlet at ~3.5 ppm. The protocol is validated as complete when this singlet entirely disappears, replaced by the ethyl −CH2​− quartet at ~2.4 ppm characteristic of 1-phenyl-1-butyne.

Protocol B: Regioselective Pd-Catalyzed Hydroboration of 1-Phenyl-1-butyne

Objective: Exploit electronic bias to achieve regioselective borylation. Causality & Design: Palladium tetrakis(triphenylphosphine) ( Pd(PPh3​)4​ ) is employed to catalyze the insertion of bis(pinacolato)diboron ( B2​pin2​ ). The reaction is conducted in an aqueous medium, which accelerates the oxidative addition and transmetalation steps while providing an environmentally benign solvent system[3]. Step-by-Step Methodology:

  • Charge a reaction vial with 1-phenyl-1-butyne (1.0 mmol), B2​pin2​ (1.5 mmol), and Pd(PPh3​)4​ (5 mol%).

  • Add 3 mL of degassed H2​O and seal the vial under a nitrogen atmosphere.

  • Heat the mixture to 80 °C and stir vigorously for 12 hours.

  • Cool to room temperature, extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography.

Self-Validating System: Regioselectivity is quantified using GC-FID and 1H NMR of the crude extract. The major α -vinyl boronate product exhibits a distinct vinylic proton signal (a triplet due to coupling with the adjacent ethyl group), allowing for precise integration against any minor β -isomer to confirm the >85% regiomeric ratio.

References

  • Palladium-catalyzed hydroboration reaction of unactivated alkynes with bis (pinacolato) diboron in water Source: National Institutes of Health (NIH) / RSC Publishing URL:3

  • Crossed Beam Reactions of the Phenyl (C6H5; X2A1) and D5-Phenyl Radical (C6D5) with 1,2-Butadiene Source: Yang Group / ACS Publications URL:1

  • US4032580A - Anti-inflammatory 1-phenyl-2,3-butadien-1-ols, methods of use and compositions containing same Source: Google Patents URL:2

Sources

Comparative

Validating 2-Butynylbenzene Formation Pathways: A Comparative Guide to Shock Tube Analytical Techniques

As a Senior Application Scientist specializing in high-temperature gas-phase kinetics, I frequently encounter a critical analytical bottleneck: isomer resolution. When modeling polycyclic aromatic hydrocarbon (PAH) and s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in high-temperature gas-phase kinetics, I frequently encounter a critical analytical bottleneck: isomer resolution. When modeling polycyclic aromatic hydrocarbon (PAH) and soot formation, the C10​H10​ potential energy surface presents a notorious challenge.

2-Butynylbenzene ( C6​H5​CH2​C≡CCH3​ ) is a pivotal intermediate formed via the side-chain lengthening of the benzyl radical ( C7​H7​ ) reacting with propyne or acetylene [1]. Accurately validating its formation pathway against competing isomers—such as dialin or 1-phenyl-1,3-butadiene [2]—is essential. If an analytical modality cannot separate these isomers, kinetic models (like the CRECK or KM2 mechanisms) will incorrectly lump side-chain growth with direct PAH ring formation, severely skewing predicted soot inception rates. For researchers in environmental toxicology and early-stage drug development targeting aryl hydrocarbon receptor (AhR) pathways, these predictive models are foundational for assessing the carcinogenic impact of combustion emissions.

This guide objectively compares the analytical modalities used in shock tube studies to validate 2-butynylbenzene formation and provides a field-proven, self-validating experimental protocol.

The Mechanistic Bottleneck: Resolving the C10​H10​ Surface

The fundamental challenge in validating 2-butynylbenzene lies in its isobaric nature. At combustion temperatures (900–1800 K), the benzyl radical rapidly reacts with C2​ and C3​ species. The resulting collision complex can undergo side-chain lengthening to form 2-butynylbenzene, or it can undergo direct ring closure and isomerization to form dialin or 1-phenyl-1,3-butadiene.

MechanisticPathway C7H7 Benzyl Radical (C7H7) Complex Collision Complex [C10H11]* C7H7->Complex Addition C3H4 Propyne (C3H4) C3H4->Complex Addition Butynyl 2-Butynylbenzene (C10H10) Complex->Butynyl Side-chain lengthening (-H) Dialin Dialin / 1-phenyl-1,3-butadiene (C10H10) Complex->Dialin Ring closure / Isomerization (-H) PAH PAH / Soot Inception (Naphthalene) Butynyl->PAH HACA Growth Dialin->PAH Dehydrogenation

Caption: C10H10 Isomerization: Benzyl radical pathways to 2-Butynylbenzene vs. Dialin.

Comparative Evaluation of Analytical Modalities

To map this pathway, shock tube facilities typically employ one of three analytical configurations. Selecting the right tool requires balancing temporal resolution against structural specificity.

A. Single-Pulse Shock Tube (SPST) coupled with GC-MS/FID

The Gold Standard for Isomer Resolution. The SPST operates by shock-heating a gas mixture for a precisely defined residence time (typically ~2–4 ms) before rapidly quenching the reaction via a cooling expansion wave. The stable products are sampled ex-situ using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Causality of Choice: Because 2-butynylbenzene and dialin share the exact same mass ( m/z 130), MS alone cannot distinguish them. GC separation resolves these isomers based on their boiling points and column interactions (retention time), providing the unambiguous structural identification required to validate the side-chain lengthening pathway [1].

B. High-Repetition-Rate Time-of-Flight Mass Spectrometry (HRR-TOF-MS)

The Champion of Temporal Dynamics. Coupled directly to the end-wall of a shock tube, HRR-TOF-MS samples the reacting gas continuously, generating full mass spectra every 10–100 µs.

  • Causality of Choice: This method is ideal for tracking the rapid decay of the benzyl radical ( m/z 91) and the rise of the lumped C10​H10​ pool. However, unless coupled with tunable Vacuum Ultraviolet (VUV) synchrotron photoionization to differentiate ionization energies, standard electron-impact TOF-MS cannot separate 2-butynylbenzene from its isomers, limiting its utility for specific pathway validation.

C. Tunable Diode Laser Absorption Spectroscopy (TDLAS)

The Precision Radical Tracker. TDLAS shoots a laser directly through the shock tube, measuring species concentration via specific rovibrational transitions with sub-microsecond resolution.

  • Causality of Choice: While unparalleled for tracking small molecules ( OH , CH3​ , H2​O ), TDLAS is fundamentally unsuited for large, flexible molecules like 2-butynylbenzene. At high temperatures, the dense manifold of rovibrational states causes extreme spectral broadening, wiping out the distinct absorption features needed for quantification.

Quantitative Performance Comparison
Analytical ModalityIsomer ResolutionTemporal ResolutionTypical Temp RangeDetection LimitPrimary Utility in PAH Kinetics
SPST + GC-MS High (Retention Time)Low (Integrated over pulse)900 – 1800 K~1 ppmIsomer-specific validation of side-chain growth
HRR-TOF-MS Low (m/z only)High (~10–100 µs)1000 – 2500 K~10 ppmReal-time intermediate tracking
TDLAS High (Spectroscopic)Ultra-high (<1 µs)1000 – 3000 K<1 ppmSmall radical pool quantification

Self-Validating Experimental Protocol: SPST + GC-MS

To generate trustworthy kinetic data for 2-butynylbenzene, the experimental workflow must be intrinsically self-validating. The following protocol utilizes an internal standard feedback loop to guarantee data integrity.

Step 1: Gravimetric Mixture Preparation

Prepare the reaction mixture (e.g., Toluene/Propyne/Argon) gravimetrically in a stainless-steel mixing tank.

  • Self-Validation Checkpoint: Introduce exactly 1.00% mole fraction of Neon gas as a highly inert internal standard. Because Neon will not react under any shock conditions, its post-shock concentration must remain exactly 1.00%.

Step 2: Shock Wave Generation

Evacuate the driven section of the shock tube to <10−5 Torr to eliminate background carbon contamination. Fill the driven section with the reaction mixture. Burst the diaphragm using high-pressure Helium. Measure the incident shock velocity using piezoelectric pressure transducers to calculate the reflected shock temperature ( T5​ ) and pressure ( P5​ ) using standard 1-D shock relations.

Step 3: Rapid Quenching (The Critical Kinetic Freeze)

Allow the mixture to react at high temperature (e.g., 1400 K) for precisely 4 ms. The incident shock reflects off the end-wall and interacts with a tailored dump tank, initiating a massive expansion wave.

  • Causality of Choice: The expansion wave cools the gas at a rate exceeding 105 K/s. This extreme cooling rate is mandatory; it instantly "freezes" the high-temperature kinetic state, preventing secondary, low-temperature recombination reactions from artificially inflating the 2-butynylbenzene yield during the cool-down phase.

Step 4: Ex-Situ Chromatographic Quantification

Extract the quenched gas into heated sampling lines and inject it into a GC-MS/FID equipped with a high-polarity column (e.g., DB-17ms) optimized for aromatic separation.

  • Self-Validation Checkpoint: Quantify the Neon internal standard via a Thermal Conductivity Detector (TCD). If the Neon recovery is <99% , it indicates a leak, adsorption loss in the sampling lines, or a condensation issue. The run is immediately flagged and invalidated, ensuring only pristine data is passed to kinetic modelers.

ExperimentalWorkflow Prep 1. Mixture Prep Gravimetric Fuel/Ar/Neon Shock 2. Single-Pulse Shock Tube T5: 900-1800 K, P5: 20 bar Prep->Shock Quench Quench Shock->Quench Analysis 4. GC-MS / GC-FID Isomer-specific retention Quench->Analysis Model 5. Kinetic Validation CRECK / KM2 Mechanisms Analysis->Model

Caption: SPST and GC-MS workflow for isomer-specific PAH precursor validation.

Conclusion

For scientists mapping the complex pathways of PAH formation, the choice of analytical modality dictates the accuracy of the resulting kinetic mechanism. While HRR-TOF-MS provides excellent temporal profiling, SPST coupled with GC-MS remains the only reliable method for validating 2-butynylbenzene formation due to its unparalleled isomer resolution. By implementing self-validating protocols—such as internal inert standards and strict quench-rate controls—researchers can confidently isolate the side-chain lengthening pathways from direct ring closures, ultimately leading to higher-fidelity predictive models for emissions and environmental toxicology.

References

  • Experimental study on the formation of soot precursors by shock tube technique Université d'Orléans (HAL Theses) URL:[Link]

  • PAH Formation under Single Collision Conditions: Reaction of Phenyl Radical and 1,3-Butadiene to Form 1,4-Dihydronaphthalene The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Validation

A Methodological Guide to Investigating the Reaction Kinetics of 2-Butynylbenzene: A Comparison of Experimental and Theoretical Approaches

For researchers, scientists, and professionals in drug development, a comprehensive understanding of reaction kinetics is paramount for process optimization, mechanism elucidation, and the prediction of product formation...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of reaction kinetics is paramount for process optimization, mechanism elucidation, and the prediction of product formation. This guide provides a comparative overview of experimental and theoretical methodologies for studying the reaction kinetics of 2-butynylbenzene, a molecule possessing both aromatic and alkyne functionalities, making it a candidate for a variety of chemical transformations. While specific kinetic data for 2-butynylbenzene is not extensively published, this guide will leverage established principles and studies on analogous systems to present a robust framework for its investigation.

Introduction to the Reactivity of 2-Butynylbenzene

2-Butynylbenzene's structure, featuring a benzene ring attached to a four-carbon chain with a triple bond, suggests several potential reaction pathways. These include, but are not limited to, electrophilic substitution on the aromatic ring, addition reactions at the alkyne, and potential isomerization or cyclization reactions under thermal or catalytic conditions. A thorough kinetic analysis is essential to control and exploit these reactive possibilities.

Experimental Approaches to Unraveling Reaction Kinetics

The determination of a reaction's rate law is an empirical process that involves measuring the rate of reaction as a function of the concentration of each reactant.[1] This is typically achieved by monitoring the concentration of a reactant or product over time.

Experimental Design and Monitoring

A typical experimental setup would involve dissolving 2-butynylbenzene in a suitable solvent, bringing it to a specific temperature, and then initiating the reaction, for instance, by adding a catalyst. The progress of the reaction would be monitored using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of reactants, products, and intermediates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide real-time structural information on the species in solution, allowing for the tracking of reactant consumption and product formation.

A crucial aspect of experimental kinetics is to measure the initial rate of the reaction (typically within the first 10% of conversion) to simplify the determination of the rate law.[1]

A Step-by-Step Experimental Protocol for Determining Reaction Order
  • Preparation of Stock Solutions: Prepare standardized stock solutions of 2-butynylbenzene and any other reactants (e.g., electrophile, catalyst) in the chosen solvent.

  • Initial Rate Experiments:

    • Run a baseline experiment with a set concentration of all reactants.

    • Systematically vary the initial concentration of one reactant while keeping the others constant.

    • For each experiment, withdraw aliquots at specific time intervals.

    • Quench the reaction in the aliquots if necessary.

    • Analyze the aliquots using a suitable analytical technique (e.g., HPLC) to determine the concentration of a key species.

  • Data Analysis:

    • Plot the concentration of the monitored species versus time for each experiment.

    • Determine the initial rate for each experiment from the initial slope of the concentration-time curve.

    • Compare the initial rates between experiments to determine the order of the reaction with respect to each reactant. For example, if doubling the concentration of a reactant doubles the rate, the reaction is first order with respect to that reactant. If the rate quadruples, it is second order.

Hypothetical Experimental Data for an Isomerization Reaction

Let's consider a hypothetical acid-catalyzed isomerization of 2-butynylbenzene. The following table illustrates how experimental data could be used to determine the reaction order.

Experiment[2-Butynylbenzene] (M)[Catalyst] (M)Initial Rate (M/s)
10.10.011.5 x 10⁻⁵
20.20.013.0 x 10⁻⁵
30.10.023.0 x 10⁻⁵

From this data, we can deduce that the reaction is first order with respect to both 2-butynylbenzene and the catalyst.

Theoretical and Computational Modeling of Reaction Kinetics

Computational chemistry offers a powerful tool to complement experimental studies by providing insights into reaction mechanisms, transition states, and kinetic parameters. Density Functional Theory (DFT) is a commonly employed method for such investigations.[2]

Computational Workflow

A typical computational workflow for studying the reaction kinetics of 2-butynylbenzene would involve:

Caption: A typical workflow for computational investigation of reaction kinetics.

  • Geometry Optimization: The 3D structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

  • Transition State Search: A search is performed to locate the transition state structure connecting the reactants and products.

  • Frequency Calculation: This is performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain the zero-point vibrational energy.

  • Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path downhill from the transition state to ensure it connects the desired reactants and products.

  • Calculation of Kinetic Parameters: From the calculated energies, the activation energy (Ea) can be determined. Transition State Theory can then be used to calculate the rate constant (k).

Example: Investigating a Putative Cyclization Reaction

For a potential intramolecular cyclization of 2-butynylbenzene, computational methods could be used to explore different possible pathways and predict the most favorable one.

G reactant 2-Butynylbenzene ts1 Transition State 1 reactant->ts1 ΔG‡₁ intermediate Cyclic Intermediate ts1->intermediate ts2 Transition State 2 intermediate->ts2 ΔG‡₂ product Naphthalene Derivative ts2->product

Caption: A hypothetical reaction coordinate diagram for the cyclization of 2-butynylbenzene.

Computational studies can provide the Gibbs free energies of activation (ΔG‡) for each step, allowing for a comparison of the feasibility of different proposed mechanisms.

Comparison and Synergy of Experimental and Theoretical Approaches

The true power in understanding reaction kinetics lies in the integration of experimental and theoretical methods.

AspectExperimental ApproachTheoretical ApproachSynergy
Rate Law Directly determined from concentration-dependent rate measurements.Cannot directly determine the rate law, but can provide insights into the elementary steps of the mechanism.Theory can suggest plausible mechanisms to be tested experimentally.
Rate Constant (k) Measured under specific experimental conditions (temperature, pressure, solvent).Calculated from first principles, often for the gas phase or with implicit solvent models.Experimental values can be used to benchmark and refine computational models.
Activation Energy (Ea) Determined from the temperature dependence of the rate constant (Arrhenius plot).Directly calculated as the energy difference between the reactant and the transition state.Comparison of experimental and theoretical Ea values validates the computed reaction pathway.
Reaction Mechanism Inferred from kinetic data, product analysis, and trapping of intermediates.Can explicitly map out reaction pathways, identify intermediates and transition states.Computational results can guide the design of experiments to probe for specific intermediates or transition states.
Bridging the Gap: The Importance of Context

It is crucial to recognize that experimental results are an average of a vast number of molecular events occurring in a complex environment, while theoretical calculations often model idealized systems. Discrepancies between experimental and theoretical results can arise from factors such as:

  • Solvent Effects: Implicit solvent models in computations may not fully capture the specific interactions between the solvent and the reacting molecules.

  • Catalyst Complexity: The true nature of a catalyst in solution can be difficult to model accurately.

  • Side Reactions: Experiments may be influenced by unforeseen side reactions that are not included in the computational model.

These discrepancies are not failures, but rather opportunities for a deeper understanding. For example, a significant difference between the experimental and theoretical activation energy might suggest that the assumed reaction mechanism is incorrect or that solvent effects play a more significant role than initially thought.

Conclusion

A comprehensive investigation of the reaction kinetics of 2-butynylbenzene necessitates a synergistic approach that combines the empirical rigor of experimental studies with the mechanistic insights provided by computational chemistry. While experimental methods provide the definitive measure of reaction rates under real-world conditions, theoretical calculations offer an invaluable window into the molecular-level details of the reaction pathway. By leveraging the strengths of both methodologies, researchers can achieve a more complete and nuanced understanding of the chemical reactivity of this versatile molecule, paving the way for its effective utilization in chemical synthesis and drug development.

References

  • Vertex AI Search. Experimental Kinetics.
  • ResearchGate. (a) Computational study of the reaction mechanism. (b)
  • chemrevise. 16. Kinetics II.
  • ResearchGate.
  • OSTI.GOV. Reaction kinetics of isomerization of n-butenes to isobutylene (Journal Article).
  • PubMed. The shape of gaseous n-butylbenzene: assessment of computational methods and comparison with experiments.
  • Princeton University.
  • Seneca. Reactions of Benzene (A2 Only) | Free Notes & Practice – Chemistry: AQA A Level.

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Comparative

Mass Spectrometry Validation of 2-Butynylbenzene Reaction Products: A Comparative Guide

Executive Summary Validating the structural identity and purity of synthetic reaction products is a cornerstone of modern chemical research and drug development. This guide provides an authoritative comparison of Gas Chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Validating the structural identity and purity of synthetic reaction products is a cornerstone of modern chemical research and drug development. This guide provides an authoritative comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the structural validation of 2-butynylbenzene reaction products. By examining the causality behind ionization mechanisms and fragmentation pathways, this guide equips analytical scientists with self-validating protocols to confidently differentiate complex regioisomers.

The Analytical Challenge: 2-Butynylbenzene Regioisomers

2-Butynylbenzene (also known as but-2-ynylbenzene, CAS#: 33598-22-0) is a versatile internal alkyne widely utilized in transition-metal-catalyzed cross-coupling and hydration reactions[1]. A classic analytical challenge arises during the regioselective catalytic hydration of this alkyne, which yields two potential regioisomeric ketones:

  • Isomer A: 1-phenylbutan-2-one

  • Isomer B: 4-phenylbutan-2-one

Because these regioisomers possess identical molecular weights (148.20 g/mol ) and highly similar polarities, traditional spectroscopic methods often struggle to quantify them in complex mixtures. Orthogonal mass spectrometry platforms are required to validate the reaction's regioselectivity.

Mechanistic Rationale: Ionization & Fragmentation Causality

To design a self-validating analytical method, one must understand the physical causality behind how different mass spectrometers generate and break apart ions.

  • GC-EI-MS (Electron Ionization): GC-MS utilizes a "hard" ionization technique, bombarding the eluting molecules with 70 eV electrons. This strips an electron to form a highly energetic radical cation [M]+∙ . For aliphatic and aromatic ketones, the primary mode of fragmentation is α -cleavage [2]. The specific bond that breaks is dictated by the thermodynamic stability of the resulting acylium ions [RCO]+ and carbocations[3].

  • LC-ESI-MS/MS (Electrospray Ionization): LC-MS utilizes a "soft" ionization technique. High voltage applied to the liquid solvent generates charged droplets, ultimately yielding intact, even-electron protonated species [M+H]+ . To obtain structural information, these ions must be accelerated into a collision cell (Collision-Induced Dissociation, CID)[4].

G A 2-Butynylbenzene (Reactant) B Catalytic Hydration (Regioselective) A->B H2O, Catalyst C 1-Phenylbutan-2-one (Isomer A) B->C D 4-Phenylbutan-2-one (Isomer B) B->D E GC-EI-MS (Radical Cations) C->E F LC-ESI-MS/MS (Even-Electron) C->F D->E D->F G Structural Validation E->G a-cleavage F->G CID

Workflow for the catalytic hydration of 2-butynylbenzene and orthogonal MS validation.

Comparative Platform Analysis: GC-EI-MS vs. LC-ESI-MS/MS

While LC-MS/MS has become the dominant force in small molecule bioanalysis due to its sensitivity[4], GC-MS remains the gold standard for differentiating volatile regioisomers. The table below summarizes the causal differences between the platforms.

ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)Analytical Causality
Ionization Mechanism Hard (70 eV Electron Ionization)Soft (Electrospray Ionization)EI strips electrons creating radical cations; ESI adds protons via solvent chemistry[4].
Isomer Differentiation Excellent (Distinct α -cleavage)Poor to Moderate (Similar CID spectra)EI fragmentation is driven by carbocation stability, yielding unique base peaks for regioisomers[3].
Sensitivity / LOQ Moderate (High pg to low ng range)Excellent (Low pg to fg range)MRM in LC-MS/MS drastically reduces background noise, improving signal-to-noise ratios[5].
Matrix Susceptibility Low (Requires volatile analytes)High (Ion suppression/enhancement)Co-eluting matrix components compete for charge droplets in the ESI source[5].
Sample Preparation Extensive (Extraction, solvent exchange)Minimal (Dilute-and-shoot, precipitation)GC requires volatile, water-free samples; LC is compatible with aqueous biological matrices[6].
The Logic of Regioisomer Fragmentation

In GC-EI-MS, the position of the carbonyl group completely alters the mass spectrum. 1-phenylbutan-2-one undergoes α -cleavage to lose a benzyl radical, leaving a stable acylium ion at m/z 57 . Conversely, 4-phenylbutan-2-one loses a phenylethyl radical, yielding an acylium base peak at m/z 43 [3].

Fragmentation M Molecular Ion [M]+• m/z 148 A 1-Phenylbutan-2-one (Isomer A) M->A B 4-Phenylbutan-2-one (Isomer B) M->B F1 Tropylium Ion[C7H7]+ m/z 91 A->F1 Benzylic Cleavage F2 Acylium Ion [C3H5O]+ m/z 57 A->F2 Alpha-Cleavage B->F1 Benzylic Cleavage F3 Acylium Ion [C2H3O]+ m/z 43 B->F3 Alpha-Cleavage

Divergent EI-MS alpha-cleavage pathways for 2-butynylbenzene hydration regioisomers.

Self-Validating Experimental Protocols

A robust analytical method must be a "self-validating system"—meaning the protocol inherently proves its own accuracy through built-in system suitability tests (SST) and internal controls.

Protocol A: GC-EI-MS Workflow for Regioisomer Differentiation

Objective: Confirm the regioselectivity of the 2-butynylbenzene hydration reaction.

  • System Suitability Test (SST): Inject 1 µL of a 50 ng/µL DFTPP (Decafluorotriphenylphosphine) standard.

    • Causality: DFTPP fragmentation verifies that the quadrupole mass axis is correctly calibrated and the ion source lenses are properly tuned across the entire m/z range.

  • Sample Preparation: Perform a liquid-liquid extraction of the aqueous reaction mixture using GC-grade hexane. Spike the hexane layer with 10 µg/mL of 4-phenylbutan-2-one- d5​ (Stable Isotope-Labeled Internal Standard, SIL-IS).

    • Causality: Hexane is highly volatile and invisible to the MS at the target scan range. The SIL-IS corrects for any variations in manual injection volume or extraction efficiency.

  • Chromatographic Separation: Inject 1 µL into a split/splitless inlet at 250 °C using a 20:1 split ratio. Route through a DB-5ms column (30 m x 0.25 mm, 0.25 µm film) with a helium carrier gas flow of 1.0 mL/min.

    • Causality: The 20:1 split ratio prevents the high-concentration solvent and analytes from overloading the column, which would cause peak fronting. The non-polar DB-5ms stationary phase separates the isomers based on subtle differences in dispersion forces and boiling points.

  • MS Detection & Validation: Operate the MS in EI mode at 70 eV. Set a solvent delay of 3.0 minutes. Scan from m/z 40 to 300.

    • Causality: The 3-minute solvent delay shuts off the electron multiplier during the elution of the hexane peak, preventing filament burnout.

    • Validation Check: The data is self-validated if the SIL-IS peak appears at the expected retention time, and the unknown peaks exhibit the diagnostic m/z 57 or m/z 43 base peaks with a signal-to-noise ratio > 10:1.

Protocol B: LC-ESI-MS/MS Workflow for Trace Quantitation

Objective: Quantify trace amounts of 2-butynylbenzene reaction products in complex biological matrices (e.g., microsomal stability assays).

  • Matrix Effect Evaluation (SST): Inject a neat standard solution and compare the peak area to a post-extraction spiked matrix sample.

    • Causality: Biological matrices contain endogenous salts and lipids that compete for charge in the ESI source, causing "ion suppression"[5]. This step quantifies the suppression factor.

  • Sample Preparation: Precipitate matrix proteins by adding 3 volumes of cold acetonitrile (containing SIL-IS) to 1 volume of sample. Centrifuge at 14,000 x g for 10 minutes.

    • Causality: LC-MS bypasses the need for complex derivatization or drying steps[6], but removing precipitated proteins is mandatory to prevent UHPLC column clogging.

  • Separation: Inject 2 µL onto a C18 UHPLC column (50 mm x 2.1 mm, 1.7 µm). Run a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.

    • Causality: Formic acid provides an abundant source of protons ( H+ ), which is the fundamental requirement for generating [M+H]+ ions in positive-mode ESI.

  • MS Detection (MRM): Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode. Monitor the transitions m/z 149 91 (Quantifier) and m/z 149 105 (Qualifier).

    • Causality: MRM isolates the parent ion in Q1, fragments it in Q2, and filters the specific fragment in Q3. This double-filtering eliminates nearly all chemical noise[4].

    • Validation Check: The peak is positively identified only if the Qualifier/Quantifier ion ratio falls within ± 20% of the ratio established by the authentic standard.

References

  • Mass Spectrometry in Small Molecule Drug Development | American Pharmaceutical Review |[Link]

  • Forensic Drug Analysis: GC–MS versus LC–MS | Chromatography Online |[Link]

  • Liquid Chromatography Coupled with Tandem Mass Spectrometry for Clinical Applications | Spectroscopy Online |[Link]

  • but-2-ynylbenzene | CAS#:33598-22-0 | Chemsrc |[Link]

  • Mass Spectrometry: Fragmentation: Aldehydes & Ketones | Miami University |[Link]

  • 1.7.2: Fragmentation Patterns of Organic Molecules | Chemistry LibreTexts |[Link]

Sources

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